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  • Product: ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
  • CAS: 5775-89-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway for Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a viable two-step synthesis pathway for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole ester of inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable two-step synthesis pathway for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole ester of interest in medicinal chemistry and materials science. The described methodology is based on established chemical principles and supported by literature precedents. This document provides detailed experimental protocols, quantitative data summaries, and a visual representation of the reaction sequence to facilitate its application in a research and development setting.

Overview of the Synthesis Pathway

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is most effectively approached through a two-step sequence:

  • Step 1: Pyrazole Ring Formation. Cyclocondensation of a β-dicarbonyl compound, ethyl 2,4-dioxovalerate, with hydrazine hydrate to form the pyrazole core, yielding ethyl 3-methyl-1H-pyrazole-5-carboxylate.

  • Step 2: N-Ethylation. Alkylation of the pyrazole nitrogen with an ethylating agent to introduce the N1-ethyl group, affording the final product.

This approach allows for the controlled construction of the desired polysubstituted pyrazole.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This procedure details the formation of the pyrazole ring structure.

Methodology:

A solution of ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) is reacted with hydrazine monohydrate in a suitable solvent system, such as a mixture of ethanol and acetic acid.[1] The reaction proceeds via a condensation reaction followed by intramolecular cyclization to form the stable pyrazole ring.

Detailed Protocol:

  • To a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL), hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise at 0 °C with stirring.[1]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 15 hours.[1]

  • Upon completion, the reaction mixture is poured into water (50 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, can be used in the subsequent step without further purification.[1]

Step 2: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This procedure describes the N-alkylation of the pyrazole intermediate. The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors, as well as the choice of base and solvent. Ethylation of ethyl 3-methylpyrazole-5-carboxylate with ethyl bromide and sodium in ethanol has been reported to yield a mixture of ethyl 1-ethyl-3-methyl-pyrazole-5-carboxylate and ethyl 1-ethyl-5-methyl-pyrazole-3-carboxylate.

Methodology:

The pyrazole from Step 1 is deprotonated with a suitable base, and the resulting pyrazolate anion is then reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide.

Detailed Protocol (Adapted from similar N-alkylation procedures):

  • In a round-bottom flask, ethyl 3-methyl-1H-pyrazole-5-carboxylate (10.0 g, 64.9 mmol) is dissolved in a suitable anhydrous solvent such as dichloromethane (100 mL).

  • A base, for example, sodium carbonate (9.1 g, 85.7 mmol), is added to the solution.

  • The mixture is heated to 40 °C, and diethyl sulfate (12.5 g, 81.1 mmol) is added dropwise.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to separate the desired N1-ethyl isomer from the N2-ethyl isomer.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis.

Table 1: Reagents and Yield for the Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Ethyl 2,4-dioxovalerate158.1511.6773.791.0
Hydrazine monohydrate50.065.54 (5.4 mL)110.681.5
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
Ethyl 3-methyl-1H-pyrazole-5-carboxylate154.178.4174%

Table 2: Reagents for the Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Ethyl 3-methyl-1H-pyrazole-5-carboxylate154.1710.064.91.0
Sodium Carbonate105.999.185.71.32
Diethyl Sulfate154.1912.581.11.25
Product Molecular Weight ( g/mol )
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate182.22

Note: The yield for the second step is dependent on the efficiency of the chromatographic separation of the regioisomers.

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical transformations in the synthesis pathway.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Ethylation Start1 Ethyl 2,4-dioxovalerate Reagent1 + Hydrazine monohydrate Start1->Reagent1 Intermediate Ethyl 3-methyl-1H-pyrazole-5-carboxylate Reagent1->Intermediate EtOH/AcOH, 0°C to RT Reagent2 + Diethyl Sulfate Intermediate->Reagent2 Product Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Reagent2->Product Na2CO3, DCM, Reflux Step1_Mechanism cluster_0 Step 1: Detailed Reaction Reactant1 Ethyl 2,4-dioxovalerate Product1 Ethyl 3-methyl-1H-pyrazole-5-carboxylate Reactant1->Product1 Condensation & Cyclization Reactant2 Hydrazine monohydrate Reactant2->Product1 Step2_Mechanism cluster_1 Step 2: Detailed Reaction Reactant3 Ethyl 3-methyl-1H-pyrazole-5-carboxylate Product2 Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Reactant3->Product2 N-Ethylation Reactant4 Diethyl Sulfate Reactant4->Product2

References

Exploratory

Technical Guide: Physicochemical Properties and Synthetic Pathway of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 50920-64-4) is a substituted pyrazole derivative that serves as a valuable building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS No. 50920-64-4) is a substituted pyrazole derivative that serves as a valuable building block in medicinal and agricultural chemistry.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of the available physicochemical data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a detailed hypothetical protocol for its synthesis, and a visualization of its potential role in drug discovery based on the known biological activities of related pyrazole compounds.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and Related Isomers

PropertyValue (for Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate)Value (for Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate)Data TypeSource
Molecular FormulaC9H14N2O2C9H14N2O2---[4]
Molecular Weight182.22 g/mol 182.22 g/mol Computed[4]
XLogP31.51.6Computed[4]
Hydrogen Bond Donor Count00Computed[4]
Hydrogen Bond Acceptor Count33Computed[4]
Rotatable Bond Count33Computed[4]
Exact Mass182.105527694 Da182.105527694 DaComputed[4]
Monoisotopic Mass182.105527694 Da182.105527694 DaComputed[4]
Topological Polar Surface Area44.1 Ų44.1 ŲComputed[4]
Heavy Atom Count1313Computed[4]

Table 2: Experimental Physicochemical Properties of Related Pyrazole Derivatives

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Source
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid50920-65-5132-145---
Ethyl 3-methyl-1H-pyrazole-5-carboxylate4027-57-080-84299.1±20.0 (Predicted)[5]

Note: The data in Table 2 is for structurally similar compounds and is provided for comparative purposes.

Experimental Protocols

Hypothetical Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

A plausible synthetic route to ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves a two-step process: 1) the synthesis of the precursor ethyl 3-methyl-1H-pyrazole-5-carboxylate, followed by 2) N-alkylation with bromoethane.[6]

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This procedure is adapted from the known synthesis of similar pyrazole esters.

  • Materials:

    • Ethyl 2,4-dioxovalerate

    • Hydrazine monohydrate

    • Ethanol (EtOH)

    • Acetic acid (AcOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Anhydrous sodium sulfate (Na2SO4)

    • Water

  • Procedure:

    • Dissolve ethyl 2,4-dioxovalerate in a mixture of ethanol and a catalytic amount of acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrazine monohydrate dropwise to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

    • Pour the reaction mixture into water and neutralize with a saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Step 2: N-alkylation to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This step involves the alkylation of the pyrazole nitrogen.

  • Materials:

    • Ethyl 3-methyl-1H-pyrazole-5-carboxylate

    • Bromoethane

    • Potassium carbonate (K2CO3) or a similar base

    • Acetone or N,N-dimethylformamide (DMF) as a solvent

  • Procedure:

    • Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate in acetone or DMF.

    • Add potassium carbonate to the solution.

    • Add bromoethane to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. While specific spectral data for the title compound is not available in the public domain, supplier information suggests that such data (NMR, HPLC, LC-MS) exists and can be requested.[7]

Visualizations

Proposed Synthesis Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation Ethyl 2,4-dioxovalerate Ethyl 2,4-dioxovalerate Reaction1 Cyclocondensation (EtOH, AcOH, 0°C to RT) Ethyl 2,4-dioxovalerate->Reaction1 Hydrazine monohydrate Hydrazine monohydrate Hydrazine monohydrate->Reaction1 Ethyl 3-methyl-1H-pyrazole-5-carboxylate Ethyl 3-methyl-1H-pyrazole-5-carboxylate Reaction1->Ethyl 3-methyl-1H-pyrazole-5-carboxylate Reaction2 Alkylation (K2CO3, Acetone, Reflux) Ethyl 3-methyl-1H-pyrazole-5-carboxylate->Reaction2 Bromoethane Bromoethane Bromoethane->Reaction2 Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Reaction2->Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Caption: Proposed two-step synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Role of Pyrazole Derivatives in Drug Discovery

While specific signaling pathway interactions for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are not documented, the broader class of pyrazole-containing compounds are known to modulate various pathways implicated in diseases like cancer and inflammation.[8][9]

G cluster_0 Pyrazole Derivatives in Drug Discovery cluster_1 Cellular Targets & Pathways cluster_2 Therapeutic Outcomes Pyrazole_Scaffold Pyrazole Scaffold (e.g., Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate) MAPK_Pathway MAPK Signaling Pathway (e.g., BRAF) Pyrazole_Scaffold->MAPK_Pathway Inhibition Angiogenesis_Pathways Angiogenesis Pathways (e.g., VEGFR-2) Pyrazole_Scaffold->Angiogenesis_Pathways Inhibition Cell_Growth_Pathways Cell Growth & Proliferation (e.g., PI3K, EGFR, CDK) Pyrazole_Scaffold->Cell_Growth_Pathways Inhibition Anticancer Anticancer Effects MAPK_Pathway->Anticancer Angiogenesis_Pathways->Anticancer Cell_Growth_Pathways->Anticancer Anti_inflammatory Anti-inflammatory Effects Cell_Growth_Pathways->Anti_inflammatory

Caption: Generalized signaling pathways targeted by pyrazole derivatives in therapeutic applications.

References

Foundational

An In-depth Technical Guide to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

CAS Number: 50920-64-4 For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available, in-depth technical and biological data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is limite...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50920-64-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical and biological data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is limited. This guide provides a comprehensive overview based on available information for the title compound and closely related pyrazole derivatives to illustrate its chemical context and potential applications.

Introduction

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. This particular molecule is functionalized with ethyl groups at the N1 and ester positions, and a methyl group at the C3 position of the pyrazole ring. It is primarily recognized as a versatile building block in organic synthesis, particularly for the development of more complex molecules in the pharmaceutical and agrochemical sectors. Its structural features allow for a variety of chemical modifications, making it a valuable intermediate for creating diverse molecular libraries for screening and lead optimization.

Physicochemical Properties

The fundamental physicochemical properties of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 50920-64-4-
Molecular Formula C₉H₁₄N₂O₂PubChem
Molecular Weight 182.22 g/mol PubChem
IUPAC Name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylatePubChem
Appearance Not specified (likely liquid or low-melting solid)-
Purity Typically ≥97%

Synthesis

Proposed Experimental Protocol: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This proposed synthesis involves a two-step process:

  • Formation of a β-keto ester equivalent.

  • Cyclocondensation with ethylhydrazine.

Step 1: Preparation of the β-keto ester precursor

A suitable precursor for this synthesis is ethyl 2-formyl-3-oxobutanoate.

Step 2: Cyclocondensation with Ethylhydrazine

  • Reaction: The β-keto ester equivalent is reacted with ethylhydrazine. The hydrazine nitrogen atoms attack the two carbonyl carbons, followed by dehydration to form the pyrazole ring.

  • Reagents and Solvents:

    • Ethyl 2-formyl-3-oxobutanoate

    • Ethylhydrazine (or its salt, e.g., ethylhydrazine oxalate)

    • Solvent: Ethanol or acetic acid are commonly used.

  • Procedure:

    • Dissolve ethyl 2-formyl-3-oxobutanoate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a stoichiometric equivalent of ethylhydrazine to the solution. If using a salt of ethylhydrazine, a mild base (e.g., sodium acetate) may be added to liberate the free hydrazine.

    • The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product A Ethyl 2-formyl-3-oxobutanoate C Cyclocondensation A->C B Ethylhydrazine B->C D Solvent Removal C->D Reaction Completion E Column Chromatography D->E F Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate E->F Purified Product

Caption: Proposed workflow for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Spectral Data

Specific spectral data (NMR, IR, MS) for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are not publicly available. For a structurally related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate (a positional isomer), some spectral data is available and can provide an indication of the expected signals.

Spectral Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate
¹H NMR (CDCl₃, 250 MHz) δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)
Mass Spectrum (EI-MS) m/z = 155 [M+1]⁺
IR Spectrum Key absorptions expected for C=O (ester), C=N, and N-H stretching.

For the title compound, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the N-ethyl group.

Applications in Drug Development and Research

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The ester functional group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.

Example of a Signaling Pathway Involving a Pyrazole-Containing Drug: Celecoxib (a COX-2 Inhibitor)

To illustrate the role of pyrazole-containing compounds in drug action, the mechanism of Celecoxib, a well-known anti-inflammatory drug featuring a pyrazole core, is presented. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to evaluate the inhibitory activity of a compound against COX-2 is the in vitro enzyme assay.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compound (e.g., a derivative of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate)

    • Prostaglandin E₂ (PGE₂) immunoassay kit

  • Procedure:

    • The test compound is pre-incubated with the COX-2 enzyme in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, often by the addition of a strong acid.

    • The amount of PGE₂ produced is quantified using an immunoassay (e.g., ELISA).

    • The inhibitory activity of the test compound is determined by comparing the amount of PGE₂ produced in its presence to that of a control (without the inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

The following diagram illustrates the COX-2 signaling pathway and the inhibitory action of a pyrazole-containing drug like Celecoxib.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Biological Response cluster_drug Drug Action Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 acts on AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 is converted by Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole-based drugs.

Conclusion

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed public data on this specific molecule is scarce, its structural relationship to a wide range of biologically active pyrazoles underscores its importance as a starting material for research and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents or crop protection solutions.

Exploratory

A Technical Guide to the Spectral Analysis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the spectral data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of data from a close structural analog, ethyl 3-methyl-1H-pyrazole-5-carboxylate, and predicted data based on established spectroscopic principles. This approach offers a robust reference for researchers engaged in the synthesis and characterization of similar compounds.

Spectroscopic Data Summary

The spectral data is crucial for the structural elucidation and purity assessment of synthesized compounds. The following tables summarize the available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its un-ethylated analog.

Table 1: ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The introduction of an ethyl group at the N1 position of the pyrazole ring is predicted to cause a downfield shift for the pyrazole proton and introduce new signals corresponding to the N-ethyl group.

Assignment ethyl 3-methyl-1H-pyrazole-5-carboxylate (Experimental, CDCl₃, 250 MHz)[1]ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Predicted)
Pyrazole-H6.55 ppm (s, 1H)~6.7-6.9 ppm (s, 1H)
O-CH₂-CH₃4.34 ppm (q, J = 7.1 Hz, 2H)~4.3-4.4 ppm (q, 2H)
Pyrazole-CH₃2.35 ppm (s, 3H)~2.3-2.4 ppm (s, 3H)
O-CH₂-CH₃1.33 ppm (t, J = 7.1 Hz, 3H)~1.3-1.4 ppm (t, 3H)
N-CH₂-CH₃Not Applicable~4.1-4.3 ppm (q, 2H)
N-CH₂-CH₃Not Applicable~1.4-1.5 ppm (t, 3H)
Table 2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum helps in identifying the carbon skeleton of a molecule. The predicted chemical shifts for the target compound account for the electronic effects of the N-ethyl group.

Assignment ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Predicted)
C=O~160-165 ppm
Pyrazole-C3~148-152 ppm
Pyrazole-C5~138-142 ppm
Pyrazole-C4~108-112 ppm
O-CH₂~60-62 ppm
N-CH₂~45-50 ppm
Pyrazole-CH₃~12-15 ppm
O-CH₂-CH₃~14-16 ppm
N-CH₂-CH₃~13-15 ppm
Table 3: IR Absorption Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The data below is for a similar pyrazole carboxylate and is expected to be largely representative of the target compound.

Functional Group ethyl 3-methyl-1H-pyrazole-5-carboxylate (Gas Phase)[2]ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Predicted Key Absorptions)
N-H StretchPresent (broad)Absent
C-H StretchPresent~2900-3000 cm⁻¹
C=O Stretch (Ester)Present~1710-1730 cm⁻¹
C=N/C=C Stretch (Ring)Present~1500-1600 cm⁻¹
C-O StretchPresent~1200-1300 cm⁻¹
Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Analysis Type ethyl 3-methyl-1H-pyrazole-5-carboxylate (Experimental)[1][3]ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Predicted)
Molecular FormulaC₇H₁₀N₂O₂C₉H₁₄N₂O₂
Molecular Weight154.17 g/mol 182.22 g/mol
Ionization ModeEI-MSEI-MS
[M+H]⁺155 m/z183 m/z
Key FragmentsNot specifiedExpected loss of -OCH₂CH₃ (m/z 137), -COOCH₂CH₃ (m/z 111), and fragments from the pyrazole ring.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile compounds.

    • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis in compound characterization and its role in the early stages of drug development.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight Confirmation purification->ms Sample ir Infrared (IR) Spectroscopy - Functional Group Identification purification->ir Sample nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation purification->nmr Sample data_analysis Spectral Data Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

G start Synthesized Compound spec_analysis Full Spectroscopic Characterization (NMR, MS, IR) start->spec_analysis data_match Does Spectral Data Match Expected Structure? spec_analysis->data_match proceed Proceed to Biological Screening data_match->proceed Yes revisit Re-evaluate Synthesis/ Purification Protocol data_match->revisit No revisit->start Iterate

Caption: Decision Pathway in Early Drug Discovery Based on Spectroscopic Data.

References

Foundational

A Technical Guide to the Solubility of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide addresses the solubility of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in organic solvents. Due to a lack of publicly a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide includes detailed experimental protocols for both qualitative and quantitative solubility determination, information on solvent selection for related pyrazole derivatives, and a summary of physicochemical properties of structurally analogous compounds to inform experimental design.

Introduction

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in a wide range of biologically active compounds, making the physicochemical properties of its derivatives, such as solubility, of significant interest in medicinal chemistry and drug development.[1] Solubility is a critical parameter that influences bioavailability, formulation, and the design of synthetic and purification processes.

This document serves as a practical guide for determining the solubility of the title compound in various organic solvents. While specific data is not available, the principles and methods outlined herein provide a robust approach to generating the necessary solubility profile for research and development purposes.

Physicochemical Properties of Related Pyrazole Carboxylates

To provide a baseline for understanding the potential properties of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, the following table summarizes the physicochemical properties of structurally similar pyrazole carboxylate esters. These values can help in predicting the general behavior of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.1437622-90-5Parent pyrazole with an ethyl carboxylate group.[2]
Ethyl 3-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.174027-57-0Contains a methyl group at position 3.[3]
Ethyl 5-methyl-1H-pyrazole-3-carboxylateC₇H₁₀N₂O₂154.174027-57-0Isomer of the above, with methyl at position 5.[4]
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidC₇H₁₀N₂O₂154.1750920-65-5The corresponding carboxylic acid of the target compound.
1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl esterC₈H₁₂N₂O₂168.19Not availableContains an ethyl group at position 5.[5]

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Qualitative Solubility Testing

A preliminary qualitative assessment is useful for quickly identifying suitable solvents for further quantitative analysis or for processes like recrystallization. This involves observing the solubility of a small amount of the compound in various solvents.[6][7]

Table 1: Protocol for Qualitative Solubility Testing

StepProcedureObservations
1Place approximately 10-20 mg of the compound into a small test tube.Note the initial appearance of the solid.
2Add 1 mL of the selected organic solvent to the test tube.Common solvents to test include methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.
3Vigorously shake or vortex the test tube for 30-60 seconds at room temperature.Observe if the solid dissolves completely, partially, or not at all.
4If the compound does not dissolve, gently heat the mixture.Note if solubility increases with temperature.
5Record the results as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature and with heating.This provides a general solubility profile.
Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Table 2: Protocol for Quantitative Solubility Determination

StepProcedureDetails
1Sample Preparation Add an excess amount of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
2Equilibration Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
3Phase Separation Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to separate the solid from the saturated solution.
4Sampling Carefully withdraw a known volume of the clear supernatant (the saturated solution).
5Solvent Removal Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under reduced pressure or a stream of inert gas.
6Quantification Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.
7Calculation Calculate the solubility in units such as g/L or mg/mL.

Recrystallization for Purification

Recrystallization is a common method for purifying solid organic compounds, and it relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[9][10]

Table 3: General Protocol for Recrystallization of Pyrazole Derivatives

StepProcedureRationale
1Solvent Selection Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[9] Mixed solvent systems (e.g., ethanol/water) can also be effective.[9]
2Dissolution Dissolve the crude compound in a minimal amount of the hot solvent to create a saturated solution.
3Hot Filtration (Optional) If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
4Crystallization Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
5Isolation Collect the purified crystals by vacuum filtration.
6Washing Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
7Drying Dry the crystals to remove residual solvent.

Visualized Workflows

The following diagrams illustrate common experimental workflows relevant to the study of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

G cluster_qualitative Qualitative Solubility Assessment start Start: Weigh Compound add_solvent Add 1 mL of Solvent start->add_solvent shake Shake at Room Temp add_solvent->shake observe Observe Solubility shake->observe heat Gently Heat observe->heat If Insoluble end End: Record Result observe->end If Soluble observe_heat Observe Solubility heat->observe_heat observe_heat->end

Caption: Workflow for qualitative solubility testing.

G cluster_synthesis Representative Synthesis of a Pyrazole Carboxylate reagents Reactants: 1,3-Dicarbonyl Compound &+ Hydrazine Derivative reaction Cyclocondensation Reaction (e.g., in Ethanol) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product Final Product: Substituted Pyrazole Carboxylate purification->product

Caption: General synthesis pathway for pyrazole carboxylates.[10]

Conclusion

References

Exploratory

Biological Activity of Pyrazole Carboxylate Derivatives: A Technical Guide

An in-depth technical guide on the biological activity of pyrazole carboxylate derivatives for researchers, scientists, and drug development professionals. Abstract Pyrazole carboxylate derivatives constitute a significa...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological activity of pyrazole carboxylate derivatives for researchers, scientists, and drug development professionals.

Abstract

Pyrazole carboxylate derivatives constitute a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering a consolidated source of quantitative data, detailed experimental methodologies for key assays, and visual representations of the primary signaling pathways involved. The information presented herein aims to facilitate a deeper understanding of the therapeutic potential of pyrazole carboxylate derivatives and to support ongoing and future research in this field.

Anticancer Activity

Pyrazole carboxylate derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and modulation of signaling pathways that are essential for the growth and survival of cancer cells.

Data Presentation: Anticancer Efficacy

The anticancer activity of pyrazole carboxylate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of cancer cell growth. A summary of reported IC50 values for various derivatives is presented below.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
5-amino-1H-pyrazole-4-carboxamide (cpd 10h)NCI-H520 (Lung), SNU-16, KATO III (Gastric)0.019, 0.059, 0.073[1]
Pyrazole benzothiazole hybrids (cpd 25)HT29 (Colon), PC3 (Prostate), A549 (Lung), U87MG (Glioblastoma)3.17 - 6.77[2]
Indole-linked pyrazoles (cpds 33, 34)HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung)< 23.7[2]
5-alkylated selanyl-1H-pyrazole (cpds 53, 54)HepG2 (Liver)15.98, 13.85[2]
3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)MCF-7 (Breast)0.08[3]
5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-7 (Breast)15.6[4]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesHL-60 (Leukemia), HeLa (Cervical), Raji (Lymphoma), MCF7, MDA-MB-231 (Breast)Promising Activity[5]
Pyrazole-5-carboxamide derivativesVariousPromising Cytotoxicity[2][6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the viability of cells and the cytotoxic potential of chemical compounds.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of living cells.

  • Methodology:

    • Cell Culture: Adherent cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂ to allow for attachment.

    • Compound Treatment: The test compounds (pyrazole carboxylate derivatives) are dissolved in DMSO and then serially diluted in the culture medium to the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

    • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

    • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 10-15 minutes.

    • Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

    • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualization: EGFR Signaling Pathway Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF / TGF-α Ligand->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Pyrazole Pyrazole Carboxylate Derivative Pyrazole->Dimerization   Inhibition

Caption: Inhibition of the EGFR signaling cascade by pyrazole carboxylate derivatives.

Antimicrobial Activity

Pyrazole carboxylate derivatives have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data Presentation: Antimicrobial Potency

The antimicrobial activity is primarily evaluated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference(s)
Pyrazole derivative (cpd 3)Escherichia coli0.25[7]
Pyrazole derivative (cpd 4)Streptococcus epidermidis0.25[7]
Pyrazole derivative (cpd 2)Aspergillus niger1[7]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaHigh Activity[8]
Pyrazolylthiazole carboxylic acid (cpd 2h)Gram-positive bacteria6.25[9]
4-acyl-pyrazole-3-carboxylic acids (cpds 24, 25)Staphylococcus aureus16 (µg/L)[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

  • Principle: A standardized suspension of the target microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

  • Methodology:

    • Plate Preparation: In a 96-well microtiter plate, two-fold serial dilutions of the pyrazole carboxylate derivative are prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (inoculum without compound) and a negative control (broth only) are included.

    • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

    • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.

Visualization: Antimicrobial Susceptibility Testing Workflow

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Pyrazole Derivatives in 96-Well Plate Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculation Inoculate Wells with Microbial Suspension Prepare_Compounds->Inoculation Prepare_Inoculum->Inoculation Incubation Incubate Plate (e.g., 37°C for 18-24h) Inoculation->Incubation Reading Read Results by Visual Inspection for Turbidity Incubation->Reading MIC_Determination Determine Lowest Concentration with No Visible Growth (MIC) Reading->MIC_Determination End End MIC_Determination->End

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

A significant number of pyrazole carboxylate derivatives have been identified as potent anti-inflammatory agents. Their primary mechanism of action often involves the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity is a desirable trait, as it may lead to a reduction in the gastrointestinal side effects associated with non-selective NSAIDs.

Data Presentation: Anti-inflammatory Effects

Anti-inflammatory activity is assessed through both in vivo models, such as the carrageenan-induced paw edema assay, and in vitro enzyme inhibition assays.

Compound/Derivative ClassAssay ModelResultReference(s)
Pyrazolylthiazole carboxylates (1p, 2c, 2n)Carrageenan-induced paw edema89.6 - 93.1% inhibition[9]
1,3,4,5-tetrasubstituted pyrazole (117a)In vitro assay93.8% inhibition[4]
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[8]
Pyrazole-thiazole hybridCOX-2 / 5-LOX InhibitionIC50 = 0.03 µM / 0.12 µM[11]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesCarrageenan-induced paw edemaPotent Activity[5]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.

  • Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response, resulting in edema. The reduction in paw swelling by a test compound is indicative of its anti-inflammatory properties.

  • Methodology:

    • Animal Acclimatization and Grouping: Wistar or Sprague-Dawley rats are acclimatized and divided into several groups: a negative control (vehicle), a positive control (a standard NSAID like indomethacin), and treatment groups receiving different doses of the pyrazole carboxylate derivative.

    • Compound Administration: The test compounds and controls are administered, typically via oral gavage or intraperitoneal injection, 30 to 60 minutes prior to the carrageenan injection.

    • Edema Induction: A 1% (w/v) suspension of carrageenan in saline (100 µL) is injected into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

    • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: COX-2 Signaling Pathway in Inflammation

The anti-inflammatory action of many pyrazole derivatives is mediated by the inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Pathogens) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid  PLA₂ COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Carboxylate Derivative Pyrazole->COX2   Inhibition

Caption: The role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives.

References

Foundational

Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, with CAS Number 50920-64-4, is a versatile heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a wide array of more comp...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, with CAS Number 50920-64-4, is a versatile heterocyclic compound that serves as a crucial chemical intermediate in the synthesis of a wide array of more complex molecules.[1] Its pyrazole core is a prevalent scaffold in many biologically active compounds, making this particular ester derivative a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their work.

Chemical Properties and Specifications

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a stable compound under standard conditions, and its structure allows for diverse functionalization, making it a key component in the development of novel drug candidates and advanced pesticides.[1] Below is a summary of its key chemical properties.

PropertyValueSource
CAS Number 50920-64-4Sigma-Aldrich
Molecular Formula C₉H₁₄N₂O₂PubChem
Molecular Weight 182.22 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Purity ≥ 97%NINGBO INNO PHARMCHEM CO.,LTD.[1]
Melting Point 132-145 °CSigma-Aldrich[2]

Synthesis of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is typically achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 3-methyl-1H-pyrazole-5-carboxylate, followed by the N-alkylation of the pyrazole ring to introduce the ethyl group.

Step 1: Synthesis of Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate

This precursor can be synthesized via the condensation reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate.

Experimental Protocol: Synthesis of Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate [3]

  • Materials:

    • Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

    • Hydrazine monohydrate

    • Ethanol (EtOH)

    • Acetic acid (AcOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Water

  • Procedure:

    • In a reaction vessel, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cooled solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours.

    • Pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate as a white solid.

  • Quantitative Data:

    • Yield: 74% (8.41 g)[3]

    • Purity: Sufficient for use in the subsequent step without further purification.[3]

Step 2: N-Ethylation of Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate

Representative Experimental Protocol: N-Ethylation of Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate

  • Materials:

    • Ethyl 3-methyl-1H-pyrazole-5-carboxylate

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Sodium carbonate (Na₂CO₃) or a similar base

    • Ethyl iodide or Diethyl sulfate (as ethylating agent)

    • Water

    • Dichloromethane (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in an anhydrous solvent such as DMF or DCM in a reaction flask.

    • Add a base, such as sodium carbonate (1.4 equivalents), to the solution.

    • Heat the mixture to a moderate temperature (e.g., 40 °C).

    • Add the ethylating agent, such as ethyl iodide or diethyl sulfate (1.4 equivalents), to the heated mixture.

    • Reflux the reaction mixture for several hours (e.g., 24 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the crude product and purify by silica gel column chromatography to obtain ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

  • Quantitative Data (based on analogous reactions):

    • Purity: >95% can be expected after purification.

Synthesis Workflow Diagram

G Synthesis of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate A Ethyl 2,4-dioxovalerate C Condensation Reaction (EtOH/AcOH, 0°C to RT) A->C B Hydrazine Hydrate B->C D Ethyl 3-Methyl-1H-pyrazole-5-carboxylate C->D G N-Alkylation Reaction (DMF or DCM, Reflux) D->G E Ethylating Agent (e.g., Ethyl Iodide) E->G F Base (e.g., Na2CO3) F->G H Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate G->H G Role as a Chemical Intermediate A Simple Starting Materials B Synthesis of Precursor (e.g., Ethyl 3-Methyl-1H-pyrazole-5-carboxylate) A->B C Synthesis of Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate B->C D Further Functionalization & Derivatization (e.g., Hydrolysis, Amide Coupling) C->D E Active Pharmaceutical Ingredients (APIs) D->E F Agrochemicals (Fungicides, Herbicides) D->F

References

Exploratory

The Pivotal Role of Pyrazole Esters in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2][3] Among these derivatives, pyrazole esters have emerged as a particularly promising class of compounds, offering versatile scaffolds for the design and discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of pyrazole esters in medicinal chemistry, detailing their synthesis, biological activities, and the signaling pathways they modulate.

Synthesis of Pyrazole Esters: The Knorr Cyclization

A foundational and widely utilized method for the synthesis of pyrazole esters is the Knorr pyrazole synthesis.[4][5] This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative. The versatility of this method allows for the introduction of a wide range of substituents on the pyrazole ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Experimental Protocol: Knorr Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate

This protocol details the synthesis of a model pyrazole ester, ethyl 3-methyl-1H-pyrazole-5-carboxylate, adapted from established procedures.[6]

Materials:

  • Ethyl 2,4-dioxovalerate

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL) is prepared in a round-bottom flask.

  • The flask is cooled to 0°C in an ice bath.

  • Hydrazine monohydrate (110.68 mmol) is added dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 15 hours.

  • The reaction mixture is then poured into water (50 mL) and a saturated aqueous NaHCO₃ solution (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude ethyl 5-methyl-1H-pyrazole-3-carboxylate can be used for subsequent reactions without further purification or can be purified by column chromatography.[6]

Workflow for Knorr Pyrazole Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product β-ketoester β-ketoester Condensation Condensation β-ketoester->Condensation Hydrazine Hydrazine Hydrazine->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Pyrazole Ester Pyrazole Ester Dehydration->Pyrazole Ester

A generalized workflow for the Knorr pyrazole synthesis.

Biological Applications and Pharmacological Activities

Pyrazole esters have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets. Their pharmacological profile includes anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.

Anti-inflammatory Activity

A significant number of pyrazole derivatives, including esters, exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and serves as a prime example of the therapeutic potential of this scaffold in treating inflammation.[9][10][11]

Quantitative Data on COX-2 Inhibition by Pyrazole Derivatives:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib-0.95-[7]
Compound 33-2.52-[7]
Compound 44-0.01-[7]
Compound 5u--74.92[12]
Compound 5s--72.95[12]
Compound 5r--64.40[12]
Compound 5t--22.21[12]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for evaluating the COX-1 and COX-2 inhibitory activity of pyrazole esters.[13][14]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor

  • COX Probe

  • Arachidonic acid

  • Test compounds (pyrazole esters)

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Reaction Setup: To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. Add the diluted test compound to the respective wells. Include control wells with solvent only (for total enzyme activity) and wells with a known inhibitor (positive control).

  • Enzyme Addition and Incubation: Add the diluted COX-1 or COX-2 enzyme to the wells. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells. Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents.[15][16] Pyrazole esters have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[17][18][19][20][21][22]

Quantitative Data on Anticancer Activity of Pyrazole Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
Compound 25HT29, PC3, A549, U87MG3.17 - 6.77[15]
Compound 33HCT116, MCF7, HepG2, A549< 23.7[15]
Compound 34HCT116, MCF7, HepG2, A549< 23.7[15]
Compound 4A54928.4[19]
Compound 7aHepG26.1[20]
Compound 7bHepG27.9[20]
Compound 8gHeLa, HCT-1162.41[23]
Compound 8gRPMI-82263.34[23]
Compound 8gMCF-728.93[23]
Compound 6dA5495.176[22]
Compound 6gA5491.537[22]
Compound 6jA5498.493[22]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[23]

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (pyrazole esters)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole ester compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Signaling Pathways Modulated by Pyrazole-Containing Drugs

Understanding the signaling pathways affected by pyrazole-containing drugs is crucial for rational drug design and for elucidating their mechanisms of action.

Celecoxib: COX-2 Inhibition Pathway

Celecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade. By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][24][25]

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Celecoxib Celecoxib Celecoxib->COX-2

Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Sildenafil: PDE5 Inhibition and NO/cGMP Pathway

Sildenafil, a pyrazole-containing drug, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2][26] By inhibiting PDE5, sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. This mechanism is central to its therapeutic effects in erectile dysfunction.[27][28]

G Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Sildenafil Sildenafil Sildenafil->PDE5

Sildenafil inhibits PDE5, enhancing the NO/cGMP signaling pathway.
Rimonabant: Cannabinoid Receptor 1 (CB1) Antagonism

Rimonabant, a pyrazole derivative, acts as an antagonist or inverse agonist at the cannabinoid receptor 1 (CB1).[3][29][30] By blocking the CB1 receptor, rimonabant modulates appetite and metabolic processes, which was the basis for its development as an anti-obesity drug.[31][32]

G Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor activate Appetite Stimulation Appetite Stimulation CB1 Receptor->Appetite Stimulation Metabolic Effects Metabolic Effects CB1 Receptor->Metabolic Effects Rimonabant Rimonabant Rimonabant->CB1 Receptor

Rimonabant blocks the CB1 receptor, affecting appetite and metabolism.

Conclusion

Pyrazole esters represent a privileged scaffold in medicinal chemistry, offering a foundation for the development of a diverse range of therapeutic agents. Their synthetic accessibility, coupled with their broad spectrum of biological activities, ensures their continued importance in drug discovery and development. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this versatile class of compounds. Further exploration into the structure-activity relationships and mechanisms of action of novel pyrazole esters will undoubtedly lead to the discovery of next-generation therapeutics for a multitude of diseases.

References

Foundational

The Pivotal Role of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in Modern Agrochemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals Abstract The pyrazole scaffold is a cornerstone in the development of contemporary agrochemicals, offering a versatile platform for the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in the development of contemporary agrochemicals, offering a versatile platform for the synthesis of potent fungicides, herbicides, and insecticides.[1][2] Among the numerous pyrazole-based intermediates, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate holds a significant position as a key building block for a variety of active ingredients. Its specific substitution pattern allows for the creation of complex molecules with targeted biological activity, crucial for addressing the evolving challenges in crop protection. This technical guide provides a comprehensive overview of the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, its downstream conversion into active agrochemical compounds, and the underlying mechanisms of action. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development in the agrochemical sector.

Introduction to Pyrazole Derivatives in Agriculture

Pyrazole derivatives are a class of heterocyclic compounds that have seen extensive application in the agrochemical industry.[1] Their success can be attributed to their favorable physicochemical properties and their ability to interact with a wide range of biological targets in pests and pathogens. Notably, pyrazole-containing compounds are prominent in the class of succinate dehydrogenase inhibitor (SDHI) fungicides, which disrupt the mitochondrial respiration of fungi.[2] Furthermore, pyrazole derivatives have been successfully commercialized as herbicides and insecticides, demonstrating the broad utility of this chemical scaffold. The synthesis of these complex agrochemicals often relies on the availability of highly functionalized pyrazole intermediates, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: A Key Intermediate

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is typically achieved in a two-step process, starting with the formation of the pyrazole ring, followed by N-alkylation.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The initial step involves the condensation reaction between ethyl 2,4-dioxovalerate and hydrazine hydrate to form the pyrazole ring.

A solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL) is cooled to 0°C in an ice bath. To this solution, hydrazine monohydrate (5.4 mL, 110.68 mmol) is added dropwise while maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 15 hours. Subsequently, the mixture is poured into water (50 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate (5 mL). The product is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate as a white solid.

Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The second step involves the selective N-ethylation of the pyrazole ring to yield the target intermediate, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. While a specific protocol for this exact transformation is not detailed in the provided literature, a general and effective method for N-alkylation of pyrazoles involves the use of an alkylating agent in the presence of a base.

To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (10 g, 64.8 mmol) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (100 mL), a base such as potassium carbonate (13.4 g, 97.2 mmol) is added. The mixture is stirred at room temperature, and an ethylating agent, such as ethyl iodide or diethyl sulfate (in equimolar or slight excess), is added dropwise. The reaction mixture is then heated to a moderate temperature (e.g., 60-80°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Quantitative Data for Synthesis of Pyrazole Intermediates

StepProductStarting MaterialsReagents & SolventsYieldPurityReference
1Ethyl 3-methyl-1H-pyrazole-5-carboxylateEthyl 2,4-dioxovalerate, Hydrazine monohydrateEthanol, Acetic acid74%Not specifiedChemicalBook
21-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester3-ethyl-5-pyrazole carboxylic acid ethyl esterDimethyl carbonate>82.53%>95.3%CN106187894A

Note: The data for Step 2 is for a closely related methylation reaction and is provided as a representative example of N-alkylation yields and purities.

Application in the Synthesis of Pyrazole-Based Agrochemicals

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate serves as a versatile precursor for the synthesis of various agrochemicals. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride and reacted with various amines to form a wide range of pyrazole carboxamide fungicides.

General Synthetic Pathway to Pyrazole Carboxamide Fungicides

The general route involves the hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride, and finally amidation.

Diagram of the General Synthetic Pathway

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate E Hydrolysis (e.g., NaOH, H2O) B 1-Ethyl-3-methyl-1H- pyrazole-5-carboxylic acid F Chlorination (e.g., SOCl2, (COCl)2) C 1-Ethyl-3-methyl-1H- pyrazole-5-carbonyl chloride G Amidation (Amine, Base) D Pyrazole Carboxamide Fungicide E->B F->C G->D

Caption: General synthetic route from the pyrazole ester to the final fungicide.

Example Synthesis: A Representative Pyrazole Carboxamide Fungicide

While a specific commercial fungicide derived directly from ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is not explicitly detailed in the provided search results, the synthesis of closely related pyrazole carboxamides is well-documented. The following protocol illustrates the conversion of a pyrazole carboxylic acid to a carboxamide, a key step in the synthesis of many SDHI fungicides.

To a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (obtained from the hydrolysis of the corresponding ethyl ester) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, oxalyl chloride or thionyl chloride (1.2 equivalents) is added dropwise at 0°C, along with a catalytic amount of DMF. The reaction mixture is stirred at room temperature for 2-4 hours until the evolution of gas ceases. The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude acid chloride.

The crude acid chloride is then dissolved in an anhydrous solvent, and the solution is added dropwise to a cooled (0°C) solution of the desired amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford the final pyrazole carboxamide fungicide.

Mechanism of Action of Pyrazole-Based Fungicides

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They function by blocking the mitochondrial electron transport chain at complex II (succinate dehydrogenase). This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.

Signaling Pathway Diagram: SDHI Mode of Action

G Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC PyrazoleFungicide Pyrazole Carboxamide Fungicide PyrazoleFungicide->ComplexII Inhibition ATP ATP Production ETC->ATP

Caption: Inhibition of Complex II by pyrazole carboxamide fungicides.

Conclusion

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its efficient, multi-step synthesis provides access to a key building block that can be readily converted into a diverse range of high-value active ingredients, particularly pyrazole carboxamide fungicides. The continued exploration of pyrazole chemistry, facilitated by the availability of such intermediates, is expected to yield novel and effective solutions for crop protection, contributing to global food security. The detailed protocols and synthetic pathways provided in this guide serve as a valuable resource for researchers and professionals in the agrochemical industry.

References

Exploratory

The Enduring Legacy of the Pyrazole Nucleus: A Technical Guide to its Discovery and Synthetic Evolution

For Immediate Release A comprehensive technical guide detailing the discovery and rich history of substituted pyrazole synthesis has been compiled, offering an in-depth resource for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and rich history of substituted pyrazole synthesis has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper traces the evolution of pyrazole synthesis from its 19th-century origins to modern methodologies, emphasizing the foundational techniques that continue to underpin the creation of these vital heterocyclic compounds.

The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and agrochemicals. This guide provides a thorough examination of the key synthetic strategies that have been developed to access this versatile scaffold.

The Genesis: Knorr's Pioneering Synthesis

The journey into the world of substituted pyrazoles began in 1883 with the seminal work of German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered the formation of a pyrazolone from the reaction of ethyl acetoacetate with phenylhydrazine.[1][4] This reaction, now famously known as the Knorr Pyrazole Synthesis , marked the birth of pyrazole chemistry and remains a fundamental method for constructing the pyrazole ring.[1][5]

The Knorr synthesis and its variations typically involve the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.[6][7] The versatility of this method allows for the introduction of a wide range of substituents onto the pyrazole core by varying the starting 1,3-dicarbonyl compound and hydrazine.[1][5]

A significant aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different substitution patterns on the final pyrazole ring.[5][8]

Key Synthetic Methodologies: A Historical Perspective

Following Knorr's discovery, the field of pyrazole synthesis expanded rapidly, with chemists developing a diverse array of methods to construct this important heterocycle. These methods can be broadly categorized as follows:

1. Cyclocondensation Reactions:

  • From 1,3-Dicarbonyl Compounds (Knorr Synthesis and Modifications): This remains one of the most widely used methods. The reaction conditions can be tailored to control regioselectivity, and a vast number of substituted pyrazoles have been prepared using this approach.[3][8]

  • From α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines provides a valuable route to pyrazolines, which can then be oxidized to pyrazoles.[8][9] This method offers an alternative entry point to the pyrazole nucleus with different substitution patterns.

  • Paal-Knorr Synthesis: While more commonly associated with the synthesis of furans and pyrroles, the Paal-Knorr reaction, which involves the reaction of 1,4-dicarbonyl compounds with hydrazines, can also be adapted for pyrazole synthesis, although it is less frequently employed.

2. 1,3-Dipolar Cycloaddition Reactions:

This powerful class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves:

  • Diazo Compounds and Alkynes: The reaction of diazoalkanes with alkynes is a highly efficient method for the synthesis of a wide range of substituted pyrazoles.[8]

  • Sydnones and Alkynes: Sydnones, which are mesoionic aromatic compounds, react with alkynes in a 1,3-dipolar cycloaddition to afford pyrazoles.[1]

  • Nitrilimines and Alkenes/Alkynes: Nitrilimines, often generated in situ, readily undergo cycloaddition with unsaturated compounds to yield pyrazoles or pyrazolines.[8]

3. From Other Heterocyclic Systems:

Substituted pyrazoles can also be synthesized through the transformation of other heterocyclic rings. For instance, the reaction of pyranones with hydrazines can lead to the formation of pyrazole derivatives.[8]

Experimental Protocols and Data

This guide provides detailed experimental protocols for key pyrazole syntheses, allowing for their replication and adaptation in the laboratory. The following tables summarize quantitative data for representative examples of these fundamental reactions.

Table 1: The Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Reactant 1Reactant 2ConditionsProductYieldReference
Ethyl acetoacetatePhenylhydrazineNeat, reflux1-Phenyl-3-methyl-5-pyrazoloneNot specified[1]

Table 2: Synthesis of 3,5-Diaryl-1H-Pyrazoles from Chalcones

Chalcone DerivativeHydrazineConditionsProductYieldReference
β-ArylchalconeHydrazine hydrate1. H₂O₂, 2. H₂NNH₂·H₂O, 3. H₂SO₄/AcOH3,5-Diaryl-1H-pyrazoleGood[8]

Table 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

1,3-DipoleDipolarophileConditionsProductYieldReference
Diphenyldiazomethane(E)-3,3,3-trichloro-1-nitroprop-1-eneRoom temperature3,3-Diphenyl-4-(dichloromethylene)-5-nitropyrazolineNot specified[1]
Sydnone RibosideVarious AlkynesThermalPyrazole C-nucleoside analoguesNot specified[1]
Arylhydrazone (in situ nitrilimine)Vinyl derivativeNot specified1,3,5-Substituted pyrazole72%[8]

Visualizing the Pathways

To further elucidate the relationships between different synthetic strategies and the core concepts, the following diagrams are provided.

Discovery_and_History_of_Pyrazole_Synthesis cluster_Discovery Discovery (1883) cluster_Core_Syntheses Core Synthetic Methodologies cluster_Cycloaddition_Types 1,3-Dipolar Cycloaddition Variants knorr Ludwig Knorr's Serendipitous Discovery knorr_synthesis Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls) knorr->knorr_synthesis Foundation paal_knorr Paal-Knorr Synthesis (from 1,4-Dicarbonyls) knorr_synthesis->paal_knorr from_unsaturated From α,β-Unsaturated Carbonyls knorr_synthesis->from_unsaturated dipolar_cycloaddition 1,3-Dipolar Cycloaddition knorr_synthesis->dipolar_cycloaddition diazo Diazo Compounds + Alkynes dipolar_cycloaddition->diazo sydnones Sydnones + Alkynes dipolar_cycloaddition->sydnones nitrilimines Nitrilimines + Alkenes/Alkynes dipolar_cycloaddition->nitrilimines

Figure 1. Historical development of pyrazole synthesis.

Knorr_Pyrazole_Synthesis_Workflow start Start reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative start->reactants condensation Condensation (Formation of Hydrazone Intermediate) reactants->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product

Figure 2. General workflow of the Knorr pyrazole synthesis.

Conclusion

The discovery of substituted pyrazole synthesis by Ludwig Knorr over a century ago laid the groundwork for a vast and still-expanding field of chemical research. The methodologies that have since been developed offer a powerful toolkit for the construction of diverse pyrazole-containing molecules. This technical guide serves as a valuable resource for understanding the historical context and practical application of these seminal synthetic strategies, empowering researchers to continue to innovate in the design and creation of novel pyrazole derivatives for a wide range of applications.

References

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This application note details a one-pot protocol for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described me...

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a one-pot protocol for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described method is based on the classical pyrazole synthesis involving the condensation of a β-ketoester with a substituted hydrazine, optimized for a streamlined one-pot procedure.

The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry.[1] The target compound, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, is of particular interest due to its structural motifs, which are prevalent in a range of biologically active molecules. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. This one-pot protocol offers an efficient alternative, reducing reaction time and simplifying the purification process.

The core of this synthesis is the cyclocondensation reaction between ethyl 2,4-dioxopentanoate and ethylhydrazine. The reaction proceeds under mild conditions and provides a direct route to the desired N-ethylated pyrazole derivative. Careful control of the reaction conditions is crucial to ensure the desired regioselectivity, favoring the formation of the 1,3,5-trisubstituted pyrazole isomer.

Experimental Protocol

This protocol outlines the one-pot synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 2,4-dioxopentanoateC₇H₁₀O₄158.157.91 g (7.0 mL)50
Ethylhydrazine oxalateC₄H₁₂N₂O₄152.157.61 g50
Sodium bicarbonateNaHCO₃84.018.40 g100
EthanolC₂H₅OH46.07100 mL-
WaterH₂O18.02100 mL-
Ethyl acetateC₄H₈O₂88.11150 mL-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Ethylhydrazine Freebase: In the 250 mL round-bottom flask, dissolve ethylhydrazine oxalate (7.61 g, 50 mmol) in water (50 mL). Slowly add sodium bicarbonate (8.40 g, 100 mmol) in portions to neutralize the oxalic acid and liberate the ethylhydrazine freebase. Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: To the aqueous solution of ethylhydrazine, add ethanol (100 mL). Equip the flask with a reflux condenser and a dropping funnel.

  • Addition of β-Ketoester: In the dropping funnel, place a solution of ethyl 2,4-dioxopentanoate (7.91 g, 50 mmol) in ethanol (20 mL). Add this solution dropwise to the stirred ethylhydrazine solution at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Data Presentation

Table 1: Reactant and Product Summary

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
1 Ethyl 2,4-dioxopentanoateC₇H₁₀O₄158.15β-Ketoester
2 EthylhydrazineC₂H₈N₂60.10Hydrazine
3 Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylateC₉H₁₄N₂O₂182.22Product

Visualizations

Diagram 1: Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 Ethyl 2,4-dioxopentanoate P1 Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate R1->P1 + R2 Ethylhydrazine R2->P1 Workflow A Prepare Ethylhydrazine Freebase B Add Ethyl 2,4-dioxopentanoate A->B 1. Room Temp C Reflux Reaction Mixture B->C 2. Heat to Reflux D Solvent Removal C->D 3. Cool & Evaporate E Aqueous Work-up & Extraction D->E 4. Add Water & EtOAc F Drying & Concentration E->F 5. Combine Organic Layers G Column Chromatography F->G 6. Purify Crude H Pure Product G->H 7. Isolate

References

Application

Application Note and Protocol for the Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole de...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and materials science. The synthesis is based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketoester with a substituted hydrazine.[1][2] This method is efficient and provides a straightforward route to the target compound. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific target molecule, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, serves as a valuable building block for the synthesis of more complex molecules in drug discovery and development. The protocol described herein utilizes the reaction of ethyl 2,4-dioxopentanoate with ethylhydrazine hydrochloride in the presence of a base to yield the desired N-ethylated pyrazole carboxylate.

Experimental Protocol

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is achieved through the following procedure:

Materials and Reagents:

  • Ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate)

  • Ethylhydrazine hydrochloride

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (1.0 eq). Dissolve the starting material in absolute ethanol (approximately 5-10 mL per gram of ketoester).

  • Addition of Base and Hydrazine: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt of the hydrazine. In a separate beaker, dissolve ethylhydrazine hydrochloride (1.1 eq) in a minimal amount of ethanol and add it dropwise to the stirred solution of the β-ketoester at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Molar EquivalentsAmount (mmol)Mass (g)Volume (mL)Density (g/mL)
Ethyl 2,4-dioxopentanoate158.151.0101.581.421.11
Ethylhydrazine hydrochloride98.561.1111.08--
Triethylamine101.191.1111.111.530.726

Table 2: Product Information and Expected Yield

ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Physical Appearance
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate182.221.8285-95%Colorless to pale yellow oil

Visualizations

Experimental Workflow

Synthesis_Workflow A 1. Dissolve Ethyl 2,4-dioxopentanoate in Ethanol B 2. Add Triethylamine and Ethylhydrazine Hydrochloride A->B C 3. Stir at Room Temperature (12-24h) B->C D 4. Concentrate Reaction Mixture C->D E 5. Aqueous Work-up (EtOAc, NaHCO3, Brine) D->E F 6. Dry and Concentrate Organic Layer E->F G 7. Purify by Column Chromatography F->G H Final Product: Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate G->H

Caption: Workflow for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Signaling Pathway (Illustrative)

While this protocol details a chemical synthesis and not a biological signaling pathway, for illustrative purposes, a hypothetical logical relationship diagram is provided below.

Logical_Relationship Start Starting Materials (β-Ketoester, Hydrazine) Reaction Cyclocondensation Reaction Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification Intermediate->Purification Product Pure Pyrazole Carboxylate Purification->Product

Caption: Logical flow from starting materials to the final pure product.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethylhydrazine and its salts are toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The procedure is straightforward and employs common laboratory reagents and techniques, making it accessible to researchers in organic and medicinal chemistry. The provided data tables and workflow diagrams offer a clear and concise overview of the entire process.

References

Method

Application Notes and Protocols for Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block with significant applications in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its substituted pyrazole core is a key pharmacophore in a variety of biologically active molecules. These application notes provide an overview of its utility, focusing on its role as a precursor for the synthesis of bioactive compounds, including potential immunomodulatory agents targeting the STING (Stimulator of Interferon Genes) pathway. Detailed protocols for key transformations, such as ester hydrolysis and subsequent amide bond formation, are presented to facilitate its use in research and development.

Introduction

Substituted pyrazoles are a prominent class of N-heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 50920-64-4) serves as a valuable starting material for the synthesis of more complex molecules due to the reactive ester functionality, which allows for a variety of chemical modifications. This document outlines the key applications and provides detailed experimental procedures for the utilization of this building block in organic synthesis.

Key Applications

Precursor for Bioactive Carboxamides

The ethyl ester group of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of a wide range of pyrazole-5-carboxamides through amide coupling reactions with various amines. Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities.

Potential Role in the Synthesis of STING Agonists

Recent patent literature suggests that pyrazole derivatives are being explored as modulators of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a critical component of the innate immune system that, when activated, can lead to the production of type I interferons and other pro-inflammatory cytokines, making it an attractive target for cancer immunotherapy and vaccine adjuvants. The general structure of these modulators often involves a heterocyclic core with an amide linkage, suggesting that ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate could be a key starting material for the synthesis of novel STING agonists.

Signaling Pathway: The cGAS-STING Pathway

The cGAS-STING signaling pathway is a key mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of this pathway leads to a robust innate immune response.

STING_Pathway cluster_nucleus Nucleus Cytosolic DNA Cytosolic DNA cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines STING->Pro-inflammatory Cytokines Induces via NF-κB IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->IRF3 Dimerization IFN-I Genes IFN-I Genes IRF3->IFN-I Genes Induces Transcription Nucleus Nucleus IRF3->Nucleus Translocates to

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Reaction Scheme: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate -> 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Reaction Time 2-6 hours
Purity >95% (by NMR)
Protocol 2: Amide Coupling to Synthesize 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxamides

This protocol details the formation of an amide bond between 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and a primary or secondary amine using a standard coupling agent.

Reaction Scheme: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid + Amine -> 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the reaction mixture and stir for another 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

Quantitative Data (Representative):

ParameterValue
Yield 60-90%
Reaction Time 4-16 hours
Purity >98% (by HPLC)

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis of pyrazole-5-carboxamides from ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Workflow start Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate hydrolysis Ester Hydrolysis (Protocol 1) start->hydrolysis acid 1-Ethyl-3-methyl-1H- pyrazole-5-carboxylic acid hydrolysis->acid coupling Amide Coupling (Protocol 2) acid->coupling product 1-Ethyl-3-methyl-1H- pyrazole-5-carboxamide coupling->product amine Primary or Secondary Amine amine->coupling

Caption: Synthetic workflow from ester to amide.

Conclusion

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a valuable and versatile building block for the synthesis of a wide array of functionalized pyrazole derivatives. The straightforward conversion to its corresponding carboxylic acid and subsequent amide coupling opens avenues for the creation of diverse chemical libraries for drug discovery and agrochemical development. The potential application in the synthesis of STING pathway modulators highlights its importance in contemporary medicinal chemistry research. The provided protocols offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application

Application Notes and Protocols for N-Alkylation of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceuticals and agrochemicals. The functionalization of the pyrazole ring, particularly through N-alkylation, is a key strategy for modulating their physicochemical properties, biological activity, and pharmacokinetic profiles. This document provides detailed experimental procedures for the N-alkylation of pyrazoles, covering a range of methodologies to suit various synthetic needs and substrate sensitivities. The protocols described herein include conventional heating, microwave-assisted synthesis, phase-transfer catalysis, and the use of ionic liquids, offering a comprehensive guide for researchers in organic synthesis and drug development.

Factors Influencing Regioselectivity in N-Alkylation of Pyrazoles

The N-alkylation of unsymmetrically substituted pyrazoles can lead to the formation of two regioisomers (N1 and N2). The control of regioselectivity is a significant challenge and is influenced by several factors, including the nature of the substituents on the pyrazole ring, the choice of base, the solvent, and the alkylating agent.[1] Steric hindrance around one of the nitrogen atoms often directs the alkylation to the less hindered nitrogen.[2] The electronic properties of the substituents also play a crucial role; electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.

G Factors Influencing Regioselectivity in Pyrazole N-Alkylation cluster_factors Influencing Factors Steric Hindrance Steric Hindrance N1/N2 Regioselectivity N1/N2 Regioselectivity Steric Hindrance->N1/N2 Regioselectivity Directs to less hindered N Electronic Effects Electronic Effects Electronic Effects->N1/N2 Regioselectivity Alters N nucleophilicity Base Base Base->N1/N2 Regioselectivity Counter-ion effects Solvent Solvent Solvent->N1/N2 Regioselectivity Polarity and coordination Alkylating Agent Alkylating Agent Alkylating Agent->N1/N2 Regioselectivity Size and reactivity

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

General Experimental Workflow

The N-alkylation of pyrazoles generally follows a consistent workflow, regardless of the specific methodology employed. The core steps involve the deprotonation of the pyrazole nitrogen by a suitable base to form a pyrazolate anion, which then acts as a nucleophile to attack the alkylating agent. The reaction is followed by a work-up procedure to isolate and purify the desired N-alkylated pyrazole.

G General Workflow for N-Alkylation of Pyrazoles Start Start Pyrazole Substrate Pyrazole Substrate Start->Pyrazole Substrate Deprotonation (Base) Deprotonation (Base) Pyrazole Substrate->Deprotonation (Base) Nucleophilic Attack (Alkylation) Nucleophilic Attack (Alkylation) Deprotonation (Base)->Nucleophilic Attack (Alkylation) Reaction Quench Reaction Quench Nucleophilic Attack (Alkylation)->Reaction Quench Work-up & Extraction Work-up & Extraction Reaction Quench->Work-up & Extraction Purification Purification Work-up & Extraction->Purification End End Purification->End

Caption: A generalized workflow for the N-alkylation of pyrazoles.

Comparative Data of N-Alkylation Protocols

The following table summarizes various methods for the N-alkylation of pyrazoles, providing a direct comparison of reaction conditions and outcomes.

Pyrazole SubstrateAlkylating AgentBaseSolventCatalystMethodTime (h)Temp (°C)Yield (%)Ref.
4-IodopyrazoleAllyl Bromide20% aq. NaOHAcetone-Conventional1RT92[3]
4-IodopyrazoleBenzyl BromideKOH (solid)TolueneTBABPTC1-6RT-80High[3]
3,5-Dimethyl-1H-pyrazole1-BromobutaneKOH[BMIM][BF4]-Ionic Liquid280High[4]
4-IodopyrazoleEthyl BromoacetateK₂CO₃DMF-Microwave0.08-0.25120High[3]
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamidei-Pr₂NEtTHFMgBr₂Catalytic22544-90[5]
5-Hydrazinyl-4-phenyl-1H-pyrazoleAlkyl HalideNaHDMF-Conventional2-16RT-[6]
PyrazoleAlkyl HalideK₂CO₃ / Cs₂CO₃[bmim][BF4]/MeCN-Ionic Liquid--Good[7]

RT: Room Temperature, PTC: Phase-Transfer Catalysis, TBAB: Tetrabutylammonium bromide, [BMIM][BF4]: 1-Butyl-3-methylimidazolium tetrafluoroborate, DMF: N,N-Dimethylformamide.

Experimental Protocols

Protocol 1: Conventional N-Alkylation in Organic Solvent

This protocol describes a general procedure for the N1-alkylation of a pyrazole derivative using a strong base in an anhydrous organic solvent.[6]

Materials:

  • 5-Hydrazinyl-4-phenyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

This method is particularly useful for achieving high yields under mild conditions and can often be performed without a solvent.[3][8]

Materials:

  • 4-Iodopyrazole

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Potassium hydroxide (solid) or Potassium Carbonate (solid)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (optional)

Procedure:

  • In a round-bottom flask, mix 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • If performing the reaction with a solvent, add toluene to achieve a 0.5 M concentration of the pyrazole. For solvent-free conditions, proceed to the next step.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for the required time (typically 1-6 hours), monitoring by TLC.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields in shorter reaction times.[3][9]

Materials:

  • 4-Iodopyrazole

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

Procedure:

  • In a microwave reaction vial, combine 4-iodopyrazole (1.0 eq.), K₂CO₃ or Cs₂CO₃ (1.3 eq.), and the alkyl halide (1.1 eq.).

  • Add a suitable solvent such as DMF or NMP.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC if the reaction is paused.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: N-Alkylation in an Ionic Liquid

Ionic liquids (ILs) can act as both the solvent and catalyst, offering a green alternative to traditional organic solvents.[4][10]

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • 1-Bromobutane

  • Potassium hydroxide (KOH)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, weigh 3,5-dimethyl-1H-pyrazole (2 mmol), KOH (2.4 mmol), and [BMIM][BF4] (2.2 mmol).

  • Using a syringe, add the alkylating agent, 1-bromobutane (2.4 mmol), to the flask.

  • Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer.

  • Stir and heat the mixture at 80 °C for 2 hours.

  • After cooling, the product can be extracted from the ionic liquid using an organic solvent, and the ionic liquid can potentially be recovered and reused.

  • The organic extract is then washed, dried, and concentrated to yield the crude product for further purification.

References

Method

Application Notes and Protocols for Novel Fungicides Derived from Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the development of novel fungicides based on the ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel fungicides based on the ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate scaffold. This document details the synthesis, mode of action, and biological activity of this chemical class, offering detailed protocols for key experiments to guide researchers in the discovery and evaluation of new fungicidal agents.

Introduction

The pyrazole carboxamide class of fungicides has become a cornerstone in modern crop protection. These compounds are highly effective against a broad spectrum of plant pathogenic fungi. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This disruption of fungal respiration leads to a cessation of energy production and ultimately, cell death.

The core scaffold, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, serves as a versatile building block for the synthesis of potent SDHI fungicides. Through modification of this core structure, particularly through the formation of N-aryl carboxamides, it is possible to develop novel fungicides with high efficacy. This document focuses on the synthetic pathway from this starting material to fungicidally active N-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamides and provides protocols for their biological evaluation.

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides target the ubiquinone-binding site (Qp site) of the SDH enzyme. This binding event blocks the transfer of electrons from succinate to ubiquinone, a critical step in both the tricarboxylic acid (TCA) cycle and the electron transport chain. The consequences of this inhibition are threefold:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, causing oxidative stress.

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth.

Data Presentation: Antifungal Activity

Compound IDR-Group (Amine Component)Target FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
1 benzo[b]thiophen-5-amineBotrytis cinereaReported superior to boscalidBoscalid0.93[1]
2 (related pyrazole carboxamide)Rhizoctonia solani0.37[1]Carbendazol>0.37[1]
3 (related pyrazole carboxamide)Valsa mali0.32[2]--
4 (related pyrazole carboxamide)Botrytis cinerea0.40[2]--
5 (related pyrazole carboxamide)Sclerotinia sclerotiorum3.54[2]--

Note: The EC50 values for compounds 2-5 are for structurally related pyrazole carboxamides and are included to demonstrate the range of activity within this class of fungicides.

Experimental Protocols

Protocol 1: Synthesis of N-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamides

This protocol describes a general two-step synthesis of the target fungicides starting from ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 1: Hydrolysis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate to 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • To a solution of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol, add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Step 2: Amide Coupling to form N-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamides

  • In an anhydrous solvent (e.g., dichloromethane or DMF), dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq).

  • Add the desired substituted aniline (e.g., benzo[b]thiophen-5-amine) (1.0 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture to remove any precipitated by-products.

  • Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO3, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol is used to determine the efficacy of the synthesized compounds in inhibiting the growth of various phytopathogenic fungi.[1]

  • Prepare stock solutions of the test compounds in a suitable solvent like acetone or DMSO.

  • Prepare potato dextrose agar (PDA) medium and autoclave to sterilize.

  • While the PDA is still molten, add the test compounds to achieve a series of desired final concentrations. Also prepare a solvent-only control and a positive control with a commercial fungicide.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.

Protocol 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the SDH enzyme.

  • Isolate mitochondria from the target fungus.

  • Prepare a reaction mixture containing a buffer, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Add various concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial suspension.

  • Monitor the reduction of the electron acceptor over time using a spectrophotometer. The rate of reduction is proportional to the SDH activity.

  • Calculate the percentage of SDH inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of the inhibitor that reduces SDH activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

experimental_workflow start Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate hydrolysis Step 1: Hydrolysis start->hydrolysis acid 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling with substituted anilines acid->coupling product N-aryl-1-ethyl-3-methyl- 1H-pyrazole-5-carboxamides coupling->product in_vitro In Vitro Antifungal Assay (Mycelium Growth Inhibition) product->in_vitro sdh_assay SDH Enzyme Inhibition Assay product->sdh_assay ec50 Determine EC50 Values in_vitro->ec50 in_vivo In Vivo Plant Protection Assay ec50->in_vivo ic50 Determine IC50 Values sdh_assay->ic50 evaluation Efficacy Evaluation in_vivo->evaluation

Caption: Workflow for the synthesis and evaluation of novel fungicides.

sdh_inhibition_pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle succinate Succinate SDH Succinate Dehydrogenase (Complex II) succinate->SDH e- fumarate Fumarate SDH->fumarate UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP inhibitor Pyrazole Carboxamide Fungicide inhibitor->SDH Binds to Qp site BLOCKS e- transfer

Caption: Mechanism of SDH inhibition by pyrazole carboxamide fungicides.

References

Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of bioactive molecules derived from ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules derived from ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The primary focus is on the synthesis of N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, a known inhibitor of Trypanothione Synthetase (TryS), an essential enzyme in the redox metabolism of trypanosomatid parasites.

Introduction

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a versatile starting material for the synthesis of a variety of bioactive compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities. This document outlines the synthetic pathway from the starting ester to a bioactive carboxamide, including the hydrolysis of the ester to the corresponding carboxylic acid and subsequent amidation.

Key Bioactive Molecule Profile

Compound NameStructureBiological TargetTherapeutic Area
N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide[Insert Chemical Structure Here - Note: A visual representation would be included in a final document.]Trypanothione Synthetase (TryS)Antiprotozoal (e.g., Trypanosomiasis)

Synthetic Workflow

The synthesis of N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide from ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a two-step process. The first step involves the hydrolysis of the ethyl ester to the carboxylic acid, which is then activated and coupled with dibenzylamine to form the final amide product.

G start Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate intermediate 1-Ethyl-3-methyl-1H- pyrazole-5-carboxylic acid start->intermediate Hydrolysis product N,N-dibenzyl-1-ethyl-3-methyl-1H- pyrazole-5-carboxamide intermediate->product Amide Coupling

Caption: Synthetic pathway from the starting ester to the bioactive amide.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

This protocol describes the hydrolysis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid.

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1 g, 5.49 mmol)

  • Methanol (10 mL)

  • Water (5 mL)

  • Lithium hydroxide (0.263 g, 10.98 mmol)

  • Dilute hydrochloric acid

Procedure:

  • Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in a mixture of methanol and water.

  • Stir the solution at room temperature for ten minutes.

  • Add lithium hydroxide to the reaction mixture.

  • Continue to stir the reaction at room temperature for 3 hours.

  • Remove the methanol by distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 5-6 with dilute hydrochloric acid.

  • Collect the resulting white solid by suction filtration. The product can be used in the next step without further purification.

Protocol 2: Synthesis of N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

This protocol outlines the coupling of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with dibenzylamine to yield the target bioactive amide. This is a general procedure for amide bond formation using a coupling agent like HATU.

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent)

  • Dibenzylamine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2 equivalents)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add dibenzylamine to the reaction mixture and stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

Biological Activity

N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been identified as an inhibitor of Trypanothione Synthetase (TryS), a key enzyme in the redox metabolism of trypanosomatids, the parasites responsible for diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.[1] The inhibition of TryS disrupts the parasite's ability to defend against oxidative stress, leading to its death.[2][3] This makes TryS a promising target for the development of new anti-parasitic drugs.[2][4]

Trypanothione Metabolism and Inhibition Pathway

The trypanothione system is unique to trypanosomatids and replaces the glutathione/glutathione reductase system found in mammals, making it an excellent target for selective drug design.[5] Trypanothione Synthetase (TryS) catalyzes the synthesis of trypanothione from glutathione and spermidine.[3] Inhibition of TryS depletes the intracellular pool of trypanothione, rendering the parasite vulnerable to oxidative damage.[2]

G cluster_parasite Trypanosomatid Parasite GSH Glutathione TryS Trypanothione Synthetase (TryS) GSH->TryS Spermidine Spermidine Spermidine->TryS TSH Trypanothione TryS->TSH Detox Detoxification TSH->Detox ROS Reactive Oxygen Species (ROS) ROS->Detox Apoptosis Parasite Death Detox->Apoptosis Inhibitor N,N-dibenzyl-1-ethyl-3-methyl-1H- pyrazole-5-carboxamide Inhibitor->TryS Inhibition

Caption: Inhibition of the Trypanothione pathway by N,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

Data Summary

Table 1: Synthetic Transformations and Conditions

StepStarting MaterialProductKey ReagentsSolventTemperatureTime
1. HydrolysisEthyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidLithium hydroxideMethanol/WaterRoom Temp.3 h
2. Amidation1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidN,N-dibenzyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxamideDibenzylamine, HATU, DIPEADMFRoom Temp.Overnight

Note: The provided protocols are based on literature precedents and may require optimization for specific laboratory conditions. Standard laboratory safety procedures should be followed at all times.

References

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide detailed protocols for two effective methods for the laboratory-scale synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for two effective methods for the laboratory-scale synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocols described herein are a two-step synthesis involving the formation of a pyrazole precursor followed by N-alkylation, and a more direct one-pot synthesis. This document includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the synthetic workflows to ensure reproducibility and ease of use for researchers.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities. The specific target molecule, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, serves as a key intermediate in the synthesis of various biologically active molecules. The strategic placement of the ethyl and methyl groups on the pyrazole ring, along with the reactive ester functionality, makes it a versatile scaffold for further chemical modifications. The following protocols offer reliable methods for the preparation of this compound in a laboratory setting.

Protocol 1: Two-Step Synthesis

This method involves the initial synthesis of the pyrazole ring system followed by the introduction of the N-ethyl group in a separate step.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This step involves the condensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxovalerate, with hydrazine hydrate to form the pyrazole ring.[1][2]

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, cooled to 0 °C in an ice bath, slowly add hydrazine monohydrate (1.5 equivalents) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • The resulting ethyl 3-methyl-1H-pyrazole-5-carboxylate can be used in the next step without further purification.[1]

Quantitative Data for Step 1:

Reagent/ProductCAS No.Molecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 2,4-dioxovalerate615-79-2C₇H₁₀O₄158.1511.6773.791.0
Hydrazine monohydrate7803-57-8H₆N₂O50.065.54110.681.5
Ethyl 3-methyl-1H-pyrazole-5-carboxylate4027-57-0C₇H₁₀N₂O₂154.178.4154.55-
Yield 74%

Characterization Data for Ethyl 3-methyl-1H-pyrazole-5-carboxylate: [1]

  • ¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)

  • EI-MS: m/z = 155 [M+1]⁺

Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This step introduces the ethyl group onto the nitrogen atom of the pyrazole ring using an ethylating agent such as diethyl sulfate.

Experimental Protocol:

  • Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent such as acetone or acetonitrile.

  • Add a base, such as potassium carbonate (1.5 equivalents), to the solution.

  • To this stirred suspension, add diethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Quantitative Data for Step 2:

Reagent/ProductCAS No.Molecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 3-methyl-1H-pyrazole-5-carboxylate4027-57-0C₇H₁₀N₂O₂154.178.4154.551.0
Diethyl sulfate64-67-5C₄H₁₀O₄S154.1810.0965.461.2
Potassium carbonate584-08-7K₂CO₃138.2111.3081.821.5
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate50920-45-1C₉H₁₄N₂O₂182.22---
Expected Yield >80%

Protocol 2: Direct One-Pot Synthesis

This streamlined approach involves the direct reaction of ethyl 2,4-dioxovalerate with ethylhydrazine, which can offer advantages in terms of reaction time and resource efficiency. This method is based on the analogous reaction of methylhydrazine with ethyl acetoacetate.[3]

Experimental Protocol:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylhydrazine (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to yield pure ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Quantitative Data for One-Pot Synthesis:

Reagent/ProductCAS No.Molecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 2,4-dioxovalerate615-79-2C₇H₁₀O₄158.1515.821001.0
Ethylhydrazine624-80-6C₂H₈N₂60.106.611101.1
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate50920-45-1C₉H₁₄N₂O₂182.22---
Expected Yield High

Safety Precautions

  • Hydrazine monohydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diethyl sulfate is a strong ethylating agent and is classified as a probable human carcinogen.[4][5][6] It is toxic and corrosive. All manipulations should be performed in a fume hood with appropriate PPE.

  • Ethylhydrazine is flammable and toxic. Handle with care in a well-ventilated area.

  • Always perform reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualized Experimental Workflows

Two_Step_Synthesis A Ethyl 2,4-dioxovalerate C Step 1: Cyclocondensation A->C B Hydrazine Hydrate B->C D Ethyl 3-methyl-1H- pyrazole-5-carboxylate C->D F Step 2: N-Ethylation D->F E Diethyl Sulfate E->F G Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate F->G

Caption: Workflow for the two-step synthesis of the target compound.

One_Pot_Synthesis A Ethyl 2,4-dioxovalerate C One-Pot Reaction A->C B Ethylhydrazine B->C D Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate C->D

Caption: Direct one-pot synthesis workflow.

Synthesis_Logic Start Starting Materials (Ethyl 2,4-dioxovalerate) Route1 Protocol 1: Two-Step Synthesis Start->Route1 Route2 Protocol 2: One-Pot Synthesis Start->Route2 Intermediate Intermediate (Ethyl 3-methyl-1H-pyrazole- 5-carboxylate) Route1->Intermediate FinalProduct Final Product (Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate) Route2->FinalProduct Intermediate->FinalProduct N-Ethylation

Caption: Logical relationship of the two synthetic routes.

References

Application

Application Notes and Protocols for the Functionalization of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the functionalization of the pyrazole ring in ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the pyrazole ring in ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a crucial component in many pharmaceutical and agrochemical compounds, and the ability to selectively modify its structure is essential for the development of new and improved products. The following protocols describe common electrophilic substitution reactions—halogenation, nitration, and formylation—at the C4 position of the pyrazole ring, the most favorable position for such reactions on 1,3,5-trisubstituted pyrazoles.

Halogenation of the Pyrazole Ring

Halogenated pyrazoles are versatile intermediates in organic synthesis, often used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The following protocols describe the chlorination and bromination of the pyrazole ring at the C4 position.

Chlorination using Hydrogen Peroxide and Hydrochloric Acid

This method provides a greener alternative to traditional chlorinating agents. The following protocol is adapted from a procedure for the chlorination of the closely related ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate[1].

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add concentrated hydrochloric acid (e.g., 6M aqueous solution) to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, e.g., 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Quantitative Data for an Analogous Chlorination Reaction [1][2]

ParameterValue
SubstrateEthyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate
Yield61.6 - 87.9%
SolventAcetonitrile or Acetone
Temperature0 °C to room temperature
Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and effective reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds. The following is a general procedure for the bromination of pyrazoles[3].

Experimental Protocol:

  • Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to afford ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Quantitative Data for an Analogous Bromination Reaction

ParameterValue
Substrate3-Aryl-1H-pyrazol-5-amines[3]
YieldModerate to excellent
SolventDMSO[3]
TemperatureRoom temperature[3]

Experimental Workflow for Halogenation

sub Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate reagent_cl HCl, H2O2 in Acetonitrile sub->reagent_cl Chlorination reagent_br NBS in DMSO sub->reagent_br Bromination product_cl Ethyl 4-chloro-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate reagent_cl->product_cl product_br Ethyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate reagent_br->product_br HNO3 Nitric Acid Nitronium Nitronium Ion (NO2+) Electrophile HNO3->Nitronium H2SO4 Sulfuric Acid H2SO4->Nitronium Protonation & Dehydration Intermediate Sigma Complex (Resonance Stabilized) Nitronium->Intermediate Pyrazole Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Pyrazole->Intermediate Electrophilic Attack Product Ethyl 1-ethyl-3-methyl-4-nitro- 1H-pyrazole-5-carboxylate Intermediate->Product Deprotonation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrazole Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Pyrazole->Iminium Electrophilic Substitution Product Ethyl 4-formyl-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Iminium->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

References

Method

Application Notes and Protocols for Screening the Biological Activity of Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a framework for the initial biological screening of the novel synthetic compound, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial biological screening of the novel synthetic compound, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The pyrazole moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1] The following protocols describe a panel of in vitro assays to explore the potential therapeutic properties of this specific pyrazole derivative.

Anticancer Activity Screening

Many compounds containing a pyrazole core have demonstrated significant antiproliferative activity.[2][3] A primary screening cascade for anticancer potential should involve assessing cytotoxicity, effects on cell proliferation, and induction of apoptosis.

Application Note 1.1: Cytotoxicity and Anti-Proliferative Effects

A fundamental first step in cancer drug discovery is to evaluate a compound's ability to kill cancer cells or inhibit their growth.[4][5][6] The MTT and LDH assays are robust methods for assessing cell viability and cytotoxicity, respectively, while the BrdU incorporation assay specifically measures the inhibition of cell proliferation.

Table 1: Summary of Anticancer Screening Assays

Assay TypeMethodEndpoint MeasuredPurpose
Cytotoxicity MTT AssayConversion of MTT to formazan by viable cellsMeasures metabolic activity as an indicator of cell viability.
Cytotoxicity LDH Release AssayLactate Dehydrogenase (LDH) in culture supernatantMeasures compromised cell membrane integrity.[4]
Anti-proliferative BrdU IncorporationIncorporation of BrdU into newly synthesized DNAQuantifies cells undergoing DNA replication (S-phase).[4]
Apoptosis Annexin V/PI StainingBinding of Annexin V to phosphatidylserine and PI to DNADifferentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Experimental Protocol 1.1.1: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 4,000-5,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat cells with a serial dilution of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[4][7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Experimental Protocol 1.1.2: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, including a positive control for maximum LDH release (e.g., lysis buffer).[4]

  • Supernatant Collection: After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[4]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[4]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution.[4]

  • Data Acquisition: Measure the absorbance at 490 nm.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.[4]

Workflow for Initial Anticancer Screening

G cluster_prep Preparation cluster_assay Primary Assays cluster_analysis Data Analysis cluster_followup Secondary Assays (If Active) A Cancer Cell Lines (e.g., MCF-7, A549) C Seed cells in 96-well plates A->C B Compound Stock Solution (Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate) D Treat with serial dilutions of compound B->D C->D E Incubate for 48-72 hours D->E F Perform MTT Assay (Cell Viability) E->F G Perform LDH Assay (Cytotoxicity) E->G H Measure Absorbance F->H G->H I Calculate % Viability / % Cytotoxicity H->I J Determine IC50 Value I->J K BrdU Assay (Proliferation) J->K IC50 < Threshold L Annexin V/PI Staining (Apoptosis) J->L IC50 < Threshold

Caption: Workflow for cytotoxicity and anti-proliferative screening.

Anti-inflammatory Activity Screening

Pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8][9] Screening for anti-inflammatory potential can begin by assessing the compound's effect on key inflammatory mediators.

Table 2: Summary of Anti-inflammatory Screening Assays

Assay TypeMethodEndpoint MeasuredPurpose
COX Inhibition COX-1/COX-2 Enzyme AssayProstaglandin E2 (PGE2) productionDetermines the inhibitory activity and selectivity of the compound against COX isoforms.[10]
Cellular Anti-inflammatory LPS-stimulated MacrophagesNitric Oxide (NO) or PGE2 levels in supernatantMeasures the inhibition of inflammatory mediator production in a cellular context.

Experimental Protocol 2.1: COX-2 Inhibition Assay (Cell-based)

  • Cell Culture: Use a cell line that expresses COX-2 upon stimulation, such as RAW 264.7 macrophages.

  • Stimulation: Seed cells in a 24-well plate. Pre-treat cells with various concentrations of the test compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and inflammation.[11]

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercial ELISA kit.[11]

  • Data Analysis: Compare PGE2 levels in compound-treated wells to LPS-stimulated, untreated wells. A known COX-2 inhibitor like celecoxib should be used as a positive control.[11]

Signaling Pathway Potentially Targeted by Anti-inflammatory Pyrazoles

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus COX2_Gene COX-2 Gene Transcription COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein leads to PGE2 Prostaglandins (PGE2) COX2_Protein->PGE2 produces Compound Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Compound->IKK Potential Inhibition Compound->COX2_Protein Potential Inhibition NFkB_nuc->COX2_Gene activates

Caption: Potential inhibition points in the NF-κB signaling pathway.

Antimicrobial Activity Screening

Given that many heterocyclic compounds, including pyrazoles, exhibit antimicrobial properties, it is worthwhile to screen for activity against a panel of pathogenic bacteria and fungi.[12][13][14]

Table 3: Summary of Antimicrobial Screening Assays

Assay TypeMethodEndpoint MeasuredPurpose
Antibacterial/Antifungal Agar Well-DiffusionZone of inhibition (mm)Qualitative primary screen for antimicrobial activity.[12]
Quantitative Broth MicrodilutionMinimum Inhibitory Concentration (MIC)Determines the lowest concentration of the compound that inhibits visible microbial growth.[15]

Experimental Protocol 3.1: Agar Well-Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose agar plates for fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

  • Plating: Evenly swab the microbial suspension over the entire surface of the agar plates.

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into the wells. A vehicle control (DMSO) and a standard antibiotic (e.g., Gentamicin) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of growth inhibition around each well.

Antioxidant Activity Screening

Antioxidant assays measure the capacity of a compound to neutralize free radicals, which is a property often associated with anticancer and anti-inflammatory effects. Several methods exist, based on either hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms.[16]

Table 4: Summary of Antioxidant Screening Assays

Assay TypeMethodPrinciplePurpose
Radical Scavenging DPPH AssayReduction of the stable DPPH radical, measured by a color change.[17]A rapid and simple ET-based assay to screen for radical scavenging ability.[12]
Reducing Power FRAP AssayReduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[17][18]Measures the total antioxidant reducing power of a sample.
Radical Scavenging ORAC AssayInhibition of peroxyl radical-induced oxidation of a fluorescent probe.[19][20]A biologically relevant HAT-based assay that measures peroxyl radical scavenging capacity.[16]

Experimental Protocol 4.1: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.[17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Ascorbic acid or Trolox can be used as a positive control.

Workflow for Tiered Bioactivity Screening

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening & Potency cluster_tier3 Tier 3: Mechanism of Action Compound Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate A Anticancer (MTT/LDH vs. 3-5 cell lines) Compound->A B Antimicrobial (Agar Diffusion vs. Gram+/-, Fungi) Compound->B C Antioxidant (DPPH Assay) Compound->C D Determine IC50/MIC A->D Hit B->D Hit I Advanced Antioxidant Assays (ORAC, FRAP) C->I Hit E Anti-inflammatory Assay (LPS-induced PGE2) D->E F Apoptosis/Proliferation Assays D->F H COX-1/COX-2 Selectivity E->H G Signaling Pathway Analysis (Western Blot, Kinase Assays) F->G

Caption: A logical workflow for progressive biological screening.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-ethyl-3-methyl-1H-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A1: The most common and well-established method is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a β-ketoester, in this case, ethyl 2,4-dioxopentanoate, with ethylhydrazine. The reaction is typically carried out in a suitable solvent such as ethanol, often with acid catalysis.

Q2: What are the most common side products I should expect in this synthesis?

A2: The most prevalent side products are regioisomers of the desired product. Due to the unsymmetrical nature of both starting materials (ethyl 2,4-dioxopentanoate and ethylhydrazine), the initial reaction can occur at two different sites, leading to a mixture of pyrazole isomers.

Q3: How can I minimize the formation of these regioisomeric side products?

A3: Controlling the regioselectivity is a key challenge. Reaction conditions can influence the ratio of isomers. Factors to consider include:

  • pH: The pH of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.

  • Solvent: The choice of solvent can influence the tautomeric equilibrium of the β-ketoester and the solubility of intermediates, thereby affecting the reaction pathway.

  • Temperature: Temperature can impact the kinetics of the competing reaction pathways. Careful control and optimization of the reaction temperature may favor the formation of the desired isomer.

Q4: Besides regioisomers, are there other potential impurities?

A4: Yes, other impurities may include:

  • Unreacted starting materials: Ethyl 2,4-dioxopentanoate and ethylhydrazine may be present if the reaction does not go to completion.

  • Reaction intermediates: Hydrazone and hydroxylpyrazolidine intermediates can be stable enough to be isolated and may persist in the final product if the cyclization and dehydration steps are incomplete.

  • Degradation products: Although less commonly reported, the starting materials or the product could potentially degrade under harsh reaction conditions (e.g., high temperatures or extreme pH).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring.
Suboptimal reaction conditions.- Screen different solvents (e.g., ethanol, methanol, acetic acid). - Optimize the amount of acid catalyst.
Purification losses.- Use a high-resolution chromatography column. - Optimize the eluent system for better separation.
Presence of Multiple Isomers Poor regioselectivity.- Adjust the pH of the reaction mixture. - Experiment with different reaction temperatures. - Consider a multi-step synthesis that introduces the substituents in a controlled manner.
Contamination with Starting Materials Reaction did not go to completion.- Monitor the reaction progress using TLC or LC-MS to ensure full consumption of starting materials. - Increase the equivalents of one reactant (if the other is fully consumed).
Product is an oil and difficult to purify Presence of impurities.- Attempt to crystallize the product from a suitable solvent system. - Utilize column chromatography with a carefully selected eluent.
Inconsistent Results Variability in starting material quality.- Ensure the purity of ethyl 2,4-dioxopentanoate and ethylhydrazine. - Store starting materials under appropriate conditions to prevent degradation.
Reaction sensitivity to moisture.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.

Experimental Protocols

Synthesis of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 2,4-dioxopentanoate (1 equivalent)

  • Ethylhydrazine oxalate or sulfate (1.1 equivalents)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a solution of ethylhydrazine salt in water, add an equivalent of a suitable base (e.g., sodium hydroxide) to liberate the free ethylhydrazine. Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer, and carefully remove the solvent under reduced pressure. Caution: Ethylhydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add the prepared ethylhydrazine (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired product from its regioisomers and other impurities.

Visualizations

Reaction_Pathway start_materials Ethyl 2,4-dioxopentanoate + Ethylhydrazine intermediate1 Hydrazone Intermediate start_materials->intermediate1 Condensation intermediate2 Hydroxylpyrazolidine Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate intermediate2->product Dehydration side_product1 Regioisomeric Pyrazoles intermediate2->side_product1 Dehydration (alternative)

Caption: Main reaction pathway for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, highlighting key intermediates and the formation of regioisomeric side products.

Troubleshooting_Workflow start Experiment Performed check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Increase time/temp - Check reagents check_yield->incomplete_reaction Yes poor_regioselectivity Poor Regioselectivity: - Adjust pH/temp/solvent check_purity->poor_regioselectivity Yes (Isomers) unreacted_sm Unreacted Starting Materials: - Drive reaction to completion check_purity->unreacted_sm Yes (Other) success Successful Synthesis check_purity->success No optimize_purification Optimize Purification: - Column chromatography - Recrystallization incomplete_reaction->optimize_purification poor_regioselectivity->optimize_purification unreacted_sm->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting common issues encountered during the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 1-ethyl-3-meth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Troubleshooting Guide

The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is typically a two-step process: first, the formation of the pyrazole ring system, and second, the N-ethylation of the pyrazole. This guide addresses common issues that may arise during these stages.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This initial step involves the cyclocondensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Incomplete reaction. - Degradation of starting materials. - Incorrect stoichiometry.- Ensure the reaction is stirred for a sufficient duration (e.g., up to 15 hours at room temperature).[1] - Add hydrazine monohydrate dropwise at a low temperature (0 °C) to control the initial exothermic reaction.[1] - Verify the molar equivalents of reactants; a slight excess of hydrazine hydrate (1.1-1.5 equivalents) is often used.[1]
Presence of Impurities in the Crude Product - Formation of the isomeric ethyl 5-methyl-1H-pyrazole-3-carboxylate. - Unreacted starting materials.- While the formation of ethyl 3-methyl-1H-pyrazole-5-carboxylate is generally favored, the reaction can produce a mixture of regioisomers. Purification by column chromatography on silica gel is recommended if a high purity starting material for the next step is required. - An aqueous workup with saturated sodium bicarbonate solution can help remove acidic impurities.[1]

Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This step presents the primary challenge of achieving regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring, leading to a mixture of isomers. The desired product is the N1-ethyl isomer.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired N1-Isomer (Formation of N2-Isomer) - Unfavorable reaction conditions (base, solvent). - Steric and electronic effects.- The choice of base and solvent is critical for regioselectivity. To favor N1-alkylation, consider using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in tetrahydrofuran (THF).[2] - Steric hindrance at the C3 position (with the methyl group) generally favors alkylation at the less hindered N1 position.
Difficult Separation of N1 and N2 Isomers - Similar polarities of the isomers.- Optimize column chromatography by screening different solvent systems (eluents). Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or dichloromethane.[2] - Consider using alternative stationary phases like alumina or reverse-phase silica (C18) if standard silica gel does not provide adequate separation.[2] - For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2]
Incomplete Reaction - Insufficiently reactive ethylating agent. - Inadequate base strength or solubility.- Use a more reactive ethylating agent. The general reactivity trend for the leaving group is I > Br > Cl. Consider using ethyl iodide for higher reactivity.[2] - Ensure the base is strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like sodium hydride may be necessary.[2] - Ensure the pyrazole starting material and the base are sufficiently soluble in the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the pyrazole core, ethyl 3-methyl-1H-pyrazole-5-carboxylate?

A1: The most prevalent and high-yielding method is the cyclocondensation reaction between ethyl 2,4-dioxovalerate and hydrazine hydrate in a suitable solvent like ethanol.[1] This reaction can achieve yields of up to 97%.[1]

Q2: How can I control the regioselectivity of the N-ethylation to favor the desired ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (N1 isomer)?

A2: The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors, as well as reaction conditions. To favor the N1 isomer:

  • Choice of Base and Solvent: Using combinations like potassium carbonate in DMSO or sodium hydride in THF has been shown to favor N1-alkylation.[2]

  • Steric Hindrance: The methyl group at the C3 position provides some steric hindrance, which naturally favors the ethylation at the less hindered N1 position.

Q3: What are the expected side products in the N-ethylation step?

A3: The primary side product is the isomeric ethyl 2-ethyl-3-methyl-2H-pyrazole-5-carboxylate, where the ethyl group is attached to the N2 position of the pyrazole ring. Unreacted starting material may also be present.

Q4: How can I confirm the identity and purity of my final product and distinguish between the N1 and N2 isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective technique.

  • ¹H NMR: The chemical shifts of the protons on the ethyl group and the pyrazole ring will differ between the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring and the attached ethyl group will also be distinct for each isomer.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to assess purity and, in some cases, separate the isomers.

Q5: What are some general tips for optimizing the overall yield?

A5:

  • Purity of Starting Materials: Ensure the ethyl 3-methyl-1H-pyrazole-5-carboxylate used for the N-ethylation is of high purity to avoid side reactions.

  • Anhydrous Conditions: For the N-ethylation step, particularly when using strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.

  • Reaction Monitoring: Monitor the progress of both reaction steps using TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification: Careful purification of the final product by column chromatography is essential to isolate the desired isomer and remove impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of similar pyrazoles.[1]

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, slowly add hydrazine monohydrate (1.1-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: N1-Selective Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This is a general protocol optimized for N1-alkylation of 3-substituted pyrazoles.[2]

  • To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in anhydrous DMSO, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl iodide (1.1 equivalents) to the suspension.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation

Table 1: Influence of Base and Solvent on the N-alkylation of 3-Substituted Pyrazoles

This table summarizes general trends observed for the N-alkylation of pyrazoles, which can be applied to optimize the synthesis of the target compound.

Condition Favored Isomer Rationale Reference
K₂CO₃ in DMSON1Promotes alkylation at the less sterically hindered nitrogen.[2]
NaH in THFN1A strong, non-nucleophilic base that favors deprotonation and subsequent alkylation at the sterically more accessible N1 position.[2]
Mg-based catalyst (e.g., MgBr₂)N2Lewis acid catalysis can alter the regioselectivity towards the N2 position.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Ethylation start1 Ethyl 2,4-dioxovalerate + Hydrazine Hydrate reaction1 Cyclocondensation (Ethanol, 0°C to RT) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 Crude Ethyl 3-methyl-1H- pyrazole-5-carboxylate workup1->product1 purification1 Column Chromatography (Optional) product1->purification1 pure_product1 Pure Ethyl 3-methyl-1H- pyrazole-5-carboxylate purification1->pure_product1 start2 Ethyl 3-methyl-1H- pyrazole-5-carboxylate pure_product1->start2 To next step reaction2 N-Ethylation (Ethyl Iodide, Base, Solvent) start2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 product2 Crude Product Mixture (N1 and N2 isomers) workup2->product2 purification2 Column Chromatography product2->purification2 final_product Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate (N1) purification2->final_product side_product Ethyl 2-ethyl-3-methyl-2H- pyrazole-5-carboxylate (N2) purification2->side_product

Caption: Experimental workflow for the two-step synthesis of the target molecule.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue_node issue_node solution_node solution_node low_yield Low Yield of N1-Isomer conditions Suboptimal Reaction Conditions low_yield->conditions separation Poor Isomer Separation low_yield->separation change_base_solvent Use K2CO3/DMSO or NaH/THF conditions->change_base_solvent Modify optimize_chromatography Screen Eluent Systems separation->optimize_chromatography Optimize use_hplc Preparative HPLC optimize_chromatography->use_hplc If still difficult change_stationary_phase Try Alumina or C18 optimize_chromatography->change_stationary_phase Alternative

Caption: Troubleshooting logic for low yield of the desired N1-isomer.

References

Troubleshooting

managing regioselectivity in the synthesis of 1,3,5-substituted pyrazoles

Welcome to the technical support center for managing regioselectivity in the synthesis of 1,3,5-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in the synthesis of 1,3,5-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 1,3,5-substituted pyrazoles, offering potential causes and actionable solutions.

Problem: Poor or No Regioselectivity, Obtaining a Mixture of 1,3,5- and 1,5,3-Isomers

Answer:

The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] The regioselectivity is governed by the initial nucleophilic attack of the hydrazine on one of the two different carbonyl carbons, which is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Potential Causes and Solutions:

  • Reaction Conditions: Standard conditions, such as using ethanol as a solvent, often lead to poor regioselectivity.[2] The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.

  • Substituent Effects: The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine play a crucial role. A large difference in the electrophilicity of the two carbonyl carbons is necessary for high regioselectivity.

Recommended Actions:

  • Solvent Optimization: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the desired 1,3,5-isomer.[2] Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can also improve regioselectivity compared to protic solvents.[3]

  • Catalyst Screening: While many pyrazole syntheses are performed under acidic or basic conditions, exploring different catalysts can be beneficial. For instance, iron-catalyzed and ruthenium-catalyzed methods have been developed for regioselective pyrazole synthesis.[4]

  • Temperature Control: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.

  • Alternative Synthetic Routes: When the classical condensation of 1,3-diketones and hydrazines fails to provide the desired regioselectivity, consider alternative methods such as those starting from N-alkylated tosylhydrazones and terminal alkynes, which can offer complete regioselectivity.[5][6] Another approach involves the reaction of N-arylhydrazones with nitroolefins.[7]

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following tables summarize the impact of different solvents and reaction conditions on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Hydrazines

1,3-Diketone Substituents (R1, R3)HydrazineSolventRegioisomeric Ratio (1,3,5- : 1,5,3-)Reference
Aryl, CF3MethylhydrazineEthanol~1:1[2]
Aryl, CF3MethylhydrazineTFE85:15[2]
Aryl, CF3MethylhydrazineHFIP97:3[2]
Aryl, CF3PhenylhydrazineEthanolLow[2]
Aryl, CF3PhenylhydrazineTFE/HFIPup to 99:1[2]
Aryl, CF3Arylhydrazine HClDMA98:2[3]

Table 2: Comparison of Different Synthetic Methodologies

MethodStarting MaterialsKey FeaturesRegioselectivityReference
Knorr Synthesis1,3-Diketones, HydrazinesClassic, versatileOften low, substrate-dependent[5][8]
From TosylhydrazonesN-alkylated tosylhydrazones, Terminal alkynesExcellent functional group toleranceComplete[5][6]
From NitroolefinsN-Arylhydrazones, NitroolefinsGood for electron-deficient systemsExcellent[7]
From Acetylenic KetonesAcetylenic ketones, Substituted hydrazinesHighly regioselectiveExcellent[9][10]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-3-CF3-5-Aryl-Pyrazoles using Fluorinated Alcohols

This protocol is adapted from Fustero et al., J. Org. Chem. 2008.[2]

  • Reaction Setup: To a solution of the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add the corresponding arylhydrazine (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 1,3,5-substituted pyrazole.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol is based on the work of Kong, Tang, and Wang, Org. Lett. 2014.[6]

  • Reaction Setup: In a reaction tube, combine the N-alkylated tosylhydrazone (0.5 mmol), terminal alkyne (0.6 mmol), t-BuOK (1.0 mmol), and 18-crown-6 (0.25 mmol) in pyridine (2 mL).

  • Reaction Execution: Stir the mixture at the appropriate temperature (optimized for specific substrates, often room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in the synthesis of 1,3,5-substituted pyrazoles?

A1: The primary factors are:

  • Electronic Effects: The difference in electrophilicity between the two carbonyl carbons of the 1,3-dicarbonyl compound. A larger difference generally leads to higher regioselectivity.

  • Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the nucleophilic attack to the less hindered carbonyl group.[1]

  • Reaction Conditions: As detailed in the troubleshooting section, the choice of solvent, temperature, and catalyst can significantly alter the regiochemical outcome.[1]

  • Nature of the Hydrazine: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine influences which nitrogen initiates the attack. For example, in arylhydrazines, the internal nitrogen's nucleophilicity is reduced by resonance.[8]

Q2: How can I predict the major regioisomer in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine?

A2: The prediction is based on the principle of hard and soft acids and bases (HSAB) and electronic/steric factors. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-diketone. In general, a carbonyl group adjacent to an electron-withdrawing group (like CF3) is more electrophilic.

Q3: Are there any modern, highly regioselective methods that avoid the issues of the classical Knorr synthesis?

A3: Yes, several modern methods offer excellent regioselectivity. These include:

  • [3+2] cycloaddition reactions, for example, using nitrile imines.[11]

  • Syntheses starting from N-alkylated tosylhydrazones and terminal alkynes, which have shown complete regioselectivity for a wide range of substrates.[5][6]

  • Reactions of acetylenic ketones with hydrazines are also reported to be highly regioselective.[9][10]

  • Transition metal-free, three-component reactions have also been developed for the divergent synthesis of pyrazoles.[12]

Q4: My reaction is complete, but I am struggling to separate the two regioisomers. What should I do?

A4: Separating regioisomers can be challenging due to their similar physical properties.

  • Chromatography: Optimize your column chromatography conditions. Try different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) and consider using a high-performance liquid chromatography (HPLC) system if flash chromatography is insufficient.

  • Recrystallization: If the products are crystalline, fractional recrystallization from a suitable solvent or solvent mixture might be effective.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to facilitate separation, followed by removal of the derivatizing group.

Visualizations

Troubleshooting_Workflow Start Problem: Poor Regioselectivity (Mixture of 1,3,5- and 1,5,3-isomers) Check_Conditions Step 1: Analyze Reaction Conditions Start->Check_Conditions Solvent_Check Is the solvent ethanol or another non-selective protic solvent? Check_Conditions->Solvent_Check Optimize_Solvent Action: Switch to a fluorinated alcohol (TFE, HFIP) or an aprotic dipolar solvent (DMA, DMF). Solvent_Check->Optimize_Solvent Yes Check_Substituents Step 2: Evaluate Substituent Effects Solvent_Check->Check_Substituents No Success Outcome: Improved Regioselectivity Optimize_Solvent->Success Substituent_Analysis Are the electronic/steric differences between R1 and R3 minimal? Check_Substituents->Substituent_Analysis Consider_Alternatives Action: Consider alternative synthetic routes with inherent regioselectivity. Substituent_Analysis->Consider_Alternatives Yes Temp_Catalyst Step 3: Optimize Other Parameters Substituent_Analysis->Temp_Catalyst No Alternative_Methods Examples: - From N-alkylated tosylhydrazones - From N-arylhydrazones and nitroolefins - From acetylenic ketones Consider_Alternatives->Alternative_Methods Consider_Alternatives->Success Optimize_Temp_Cat Action: Systematically vary temperature and screen different acid/base or metal catalysts. Temp_Catalyst->Optimize_Temp_Cat Optimize_Temp_Cat->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Reaction_Mechanism Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine Attack_A Path A: Attack at Carbonyl 1 Reactants->Attack_A More favorable Attack_B Path B: Attack at Carbonyl 2 Reactants->Attack_B Less favorable Intermediate_A Intermediate A Attack_A->Intermediate_A Cyclization Intermediate_B Intermediate B Attack_B->Intermediate_B Cyclization Product_A 1,3,5-Substituted Pyrazole Intermediate_A->Product_A Cyclization Product_B 1,5,3-Substituted Pyrazole Intermediate_B->Product_B Cyclization Control Influencing Factors: - Sterics - Electronics - Solvent - Temperature Control->Reactants

References

Optimization

Technical Support Center: Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The information provided addresses common cha...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The information provided addresses common challenges, particularly the prevention of hydrolysis, to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and why is its stability important?

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The ester functional group in this molecule is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This degradation can lead to inaccurate experimental results, loss of compound activity, and issues with product purity and formulation. Therefore, preventing hydrolysis is crucial for reliable research and development.

Q2: What are the main factors that promote the hydrolysis of this compound?

The primary factors that accelerate the hydrolysis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are:

  • Presence of Water: As a reactant in the hydrolysis reaction, the presence of moisture is the most critical factor.

  • pH: The rate of hydrolysis is significantly influenced by pH. It is generally accelerated under both acidic and basic conditions. For many esters, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range (pH 4-6).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]

Q3: How can I detect if my sample of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has undergone hydrolysis?

Hydrolysis can be detected by various analytical techniques, including:

  • Thin Layer Chromatography (TLC): The hydrolyzed carboxylic acid will have a different retention factor (Rf) compared to the parent ester. The acid is typically more polar and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying the parent ester and its hydrolyzed acid metabolite. The two compounds will have different retention times.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the disappearance of the characteristic ethyl ester signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the carboxylic acid in addition to the parent ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low yield in a reaction using the ester. Hydrolysis of the starting material.Verify the purity of the ester before use via HPLC or TLC. Ensure all solvents and reagents are anhydrous. Store the ester under inert gas (nitrogen or argon).
Appearance of a new, more polar spot on TLC analysis of a stored sample. Hydrolysis has occurred during storage.Review storage conditions. Ensure the container is tightly sealed and stored in a desiccator. For long-term storage, consider storing at low temperatures (-20°C or below) under an inert atmosphere.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Check the pH and aqueous content of the assay buffer. If possible, adjust the pH to a range where the ester is more stable (typically pH 4-6). Minimize the incubation time in aqueous media. Prepare stock solutions in an anhydrous aprotic solvent like DMSO and add to the assay medium immediately before the experiment.
Precipitate forms in an aqueous solution. The hydrolyzed carboxylic acid may have lower solubility than the parent ester.Confirm the identity of the precipitate. If it is the carboxylic acid, this indicates significant hydrolysis. Re-evaluate the solution preparation and storage procedures to minimize water exposure.

Data Presentation

Condition Parameter Expected Stability Recommendation
pH 2LowAvoid highly acidic conditions. If necessary, use for short durations at low temperatures.
4-6HighOptimal pH range for storage and handling in aqueous solutions.
8ModerateBasic conditions accelerate hydrolysis. Minimize exposure time.
10LowAvoid highly basic conditions.
Temperature -20°CVery HighRecommended for long-term storage of solid material and stock solutions in anhydrous solvents.
4°CHighSuitable for short-term storage of solid material and stock solutions.
Room Temperature (20-25°C)Moderate to LowMinimize storage at room temperature, especially in the presence of moisture.
>40°CVery LowAvoid elevated temperatures.
Solvent Anhydrous Aprotic (e.g., DMSO, DMF, Acetonitrile)HighRecommended for preparing stock solutions.
Protic (e.g., Ethanol, Methanol)ModerateCan participate in transesterification or contain residual water, leading to hydrolysis. Use anhydrous grades if necessary.
Aqueous BuffersLow to Moderate (pH dependent)Prepare fresh solutions and use immediately.
Atmosphere Inert (Nitrogen, Argon)HighRecommended for storage to exclude moisture and oxygen.
Air (Ambient)Moderate to LowExposure to atmospheric moisture can lead to hydrolysis over time.

Experimental Protocols

Protocol 1: General Handling and Storage of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate
  • Receiving and Initial Inspection: Upon receiving the compound, visually inspect the container for any signs of damage.

  • Inert Atmosphere: For optimal stability, handle the solid compound in a glove box or under a stream of inert gas (nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Storage of Solid: Store the solid compound in a tightly sealed vial within a desiccator at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

  • Preparation of Stock Solutions:

    • Use anhydrous aprotic solvents such as DMSO or DMF.

    • Warm the vial of the solid compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the compound quickly and dissolve it in the anhydrous solvent.

    • Store stock solutions in tightly sealed vials with a cap liner that is inert to the solvent.

    • Store stock solutions at -20°C or -80°C.

  • Use in Aqueous Solutions:

    • When preparing working solutions in aqueous buffers, add the required volume of the stock solution to the buffer immediately before use.

    • Minimize the time the compound is in the aqueous medium before the experiment is initiated.

    • If possible, maintain the pH of the aqueous solution between 4 and 6.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the hydrolysis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dilute a sample of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • To create a hydrolysis sample for comparison, a small amount of the compound can be dissolved in a solution of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and gently heated for a short period. Neutralize the sample before injection.

  • Analysis: Inject the sample and monitor the chromatogram. The parent ester will have a longer retention time than the more polar hydrolyzed carboxylic acid. The peak areas can be used to quantify the extent of hydrolysis.

Mandatory Visualizations

Hydrolysis_Pathway cluster_catalysts Catalysts Ester Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Attack by H2O Water H2O Water->Intermediate Acid H+ Base OH- Carboxylic_Acid 1-Ethyl-3-methyl-1H- pyrazole-5-carboxylic acid Intermediate->Carboxylic_Acid Collapse of intermediate Ethanol Ethanol Intermediate->Ethanol

Caption: The hydrolysis pathway of the ester to its corresponding carboxylic acid and alcohol.

Prevention_Workflow Start Start: Handling Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Check_Purity Check Purity (HPLC/TLC) Start->Check_Purity Check_Purity->Start Impure Store_Solid Store Solid: - Tightly sealed - Desiccator - Inert gas (N2/Ar) - Low temp (-20°C) Check_Purity->Store_Solid Pure Prepare_Stock Prepare Stock Solution: - Anhydrous aprotic solvent (DMSO) - Warm to RT before opening Store_Solid->Prepare_Stock Use_Aqueous Use in Aqueous Media: - Prepare fresh - pH 4-6 if possible - Minimize time in solution Prepare_Stock->Use_Aqueous Monitor_Stability Monitor Stability Periodically (HPLC/TLC) Use_Aqueous->Monitor_Stability Monitor_Stability->Start Degraded End End: Experiment Monitor_Stability->End Stable

Caption: A workflow for preventing the hydrolysis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

References

Troubleshooting

stability of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate under acidic/basic conditions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. It focuses on stability issues that may be encountered during experimental work, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

The main stability concern for this compound is the hydrolysis of the ethyl ester functional group. This reaction can occur under both acidic and basic conditions, leading to the formation of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and ethanol. While the pyrazole ring itself is generally stable, extreme pH conditions or elevated temperatures could potentially lead to its degradation.

Q2: What are the expected degradation products under acidic and basic conditions?

Under both acidic and basic conditions, the primary degradation product is 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, formed through the hydrolysis of the ester linkage.

Q3: How can I monitor the degradation of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. This technique allows for the separation and quantification of the parent compound and its degradation product, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Other methods such as Thin Layer Chromatography (TLC) can provide a qualitative assessment of the reaction progress.

Q4: What general precautions can I take to minimize unwanted hydrolysis during my experiments?

To minimize unwanted hydrolysis, it is crucial to control the pH of your solutions. Avoid strongly acidic or basic conditions unless the experimental protocol requires them. If working with aqueous solutions, consider using buffers to maintain a stable pH. Additionally, performing reactions at lower temperatures can help to slow down the rate of hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments and provides potential causes and solutions.

Observed Issue Potential Cause Suggested Solution
Low yield of the ester after a reaction or work-up. Unintended hydrolysis of the ester has occurred.Neutralize acidic or basic conditions promptly during the work-up. Use a mild base like sodium bicarbonate for neutralization. Wash organic layers with brine to remove excess water. Dry the organic solvent thoroughly with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Appearance of an unexpected peak in my HPLC chromatogram. This could be the carboxylic acid degradation product.Co-inject a standard of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid to confirm the identity of the peak. If confirmed, this indicates hydrolysis has occurred.
Inconsistent results in bioassays. The compound may be degrading in the assay medium.Check the pH of your assay buffer. If it is acidic or basic, consider the stability of your compound under these conditions. Perform a stability study of the compound in the assay medium over the time course of the experiment.
Precipitate forms in the reaction mixture. The carboxylic acid degradation product may be less soluble than the starting ester in the reaction solvent.Analyze the precipitate to confirm its identity. If it is the carboxylic acid, this is a clear indication of hydrolysis.

Data Presentation

Table 1: Stability of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate under Various Conditions

Condition Temperature (°C) Time (hours) Parent Compound Remaining (%) Degradation Product Formed (%) Half-life (t½)
0.1 M HCl2501000-
24
48
0.1 M HCl5001000-
24
48
0.1 M NaOH2501000-
24
48
0.1 M NaOH5001000-
24
48
pH 7.4 Buffer2501000-
24
48

Experimental Protocols

Protocol for Forced Degradation Study of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of the target compound under acidic and basic conditions.

Materials:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final volume. The final concentration of the compound should be suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the solution at a controlled temperature (e.g., room temperature or an elevated temperature like 50°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the final volume.

    • Incubate the solution at a controlled temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • HPLC Analysis:

    • Analyze the initial (time 0) and stressed samples by a validated stability-indicating HPLC method.

    • The mobile phase and wavelength of detection should be optimized to achieve good separation between the parent compound and its degradation product.

    • Quantify the amount of the parent compound remaining and the amount of the primary degradation product (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) formed at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k), assuming first-order kinetics.

Visualizations

parent Ethyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate product 1-ethyl-3-methyl-1H- pyrazole-5-carboxylic acid + Ethanol parent->product Hydrolysis acid_cond Acidic Conditions (H₃O⁺) acid_cond->parent base_cond Basic Conditions (OH⁻) base_cond->parent

Caption: Potential degradation pathway via hydrolysis.

start Experiment shows instability (e.g., low yield, extra peaks) check_ph Check pH of all reagents and solutions start->check_ph is_acid_base Is pH outside neutral range? check_ph->is_acid_base neutralize Neutralize solutions promptly during workup is_acid_base->neutralize Yes check_storage Review storage conditions (solvent, temp, light) is_acid_base->check_storage No control_temp Lower reaction and workup temperature neutralize->control_temp end Problem Resolved control_temp->end perform_stability Conduct controlled stability study (see protocol) check_storage->perform_stability perform_stability->end

Caption: Troubleshooting workflow for stability issues.

Optimization

troubleshooting unexpected NMR peaks in ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide focuses on identifying and resolving unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H and 13C NMR spectrum for pure ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A1: The expected NMR chemical shifts for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are summarized in the tables below. These values are predicted and may vary slightly depending on the solvent and concentration.

Q2: What are the common synthetic routes for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A2: A prevalent method for synthesizing this class of compounds is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a β-ketoester with a hydrazine. For the target molecule, the likely starting materials are ethyl acetoacetate and ethylhydrazine.

Q3: What are the most common sources of unexpected peaks in the NMR spectrum?

A3: Unexpected peaks can arise from several sources, including:

  • Residual Solvents: Small amounts of solvents used in the synthesis or purification process are a very common source of extraneous peaks.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.

  • Side Products: The formation of regioisomers or byproducts from side reactions during the synthesis.

  • Degradation: The compound may degrade over time, especially if exposed to moisture, acid, or base, leading to hydrolysis of the ester group.

Troubleshooting Unexpected NMR Peaks

This section provides a systematic guide to identifying the source of unexpected peaks in your NMR spectrum.

Step 1: Identify Common Contaminants

Compare the chemical shifts of the unexpected peaks with those of common laboratory solvents and reagents.

Table 1: 1H and 13C NMR Chemical Shifts of Common Solvents and Reagents

Compound1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Acetone2.1730.6, 206.7
Dichloromethane5.3254.0
Diethyl ether1.21 (t), 3.48 (q)15.4, 66.1
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.4, 171.1
Ethanol1.22 (t), 3.69 (q)18.2, 58.0
Hexane0.88, 1.2614.1, 22.7, 31.5
Toluene2.36 (s), 7.17-7.29 (m)21.4, 125.5, 128.4, 129.2, 137.9
WaterVariable (typically 1.5-4.8 in CDCl3)Not applicable

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

Step 2: Consider Starting Materials and Byproducts

If the peaks do not correspond to common solvents, consider the possibility of residual starting materials or reaction byproducts.

Table 2: Expected 1H and 13C NMR Data for Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and Potential Impurities

CompoundStructure1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Product) ~1.38 (t, 3H, OCH2CH3 ), ~1.45 (t, 3H, N-CH2CH3 ), ~2.30 (s, 3H, pyrazole-CH3 ), ~4.20 (q, 2H, N-CH2 CH3), ~4.35 (q, 2H, OCH2 CH3), ~6.50 (s, 1H, pyrazole-H )~14.0 (OCH2CH3 ), ~15.0 (N-CH2CH3 ), ~11.0 (pyrazole-CH3 ), ~45.0 (N-CH2 CH3), ~61.0 (OCH2 CH3), ~110.0 (pyrazole-C 4), ~140.0 (pyrazole-C 5), ~150.0 (pyrazole-C 3), ~160.0 (C =O)
Ethyl Acetoacetate (Starting Material)1.29 (t, 3H), 2.27 (s, 3H), 3.44 (s, 2H), 4.20 (q, 2H)14.2, 29.9, 50.3, 61.4, 171.7, 201.2
Ethylhydrazine (Starting Material)1.10 (t, 3H), 2.75 (q, 2H), 3.45 (br s, 3H)14.5, 50.5
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Regioisomer)~1.35 (t, 3H, OCH2CH3 ), ~1.40 (t, 3H, N-CH2CH3 ), ~2.50 (s, 3H, pyrazole-CH3 ), ~4.15 (q, 2H, N-CH2 CH3), ~4.30 (q, 2H, OCH2 CH3), ~6.70 (s, 1H, pyrazole-H )~14.2 (OCH2CH3 ), ~15.5 (N-CH2CH3 ), ~13.0 (pyrazole-CH3 ), ~48.0 (N-CH2 CH3), ~60.5 (OCH2 CH3), ~108.0 (pyrazole-C 4), ~142.0 (pyrazole-C 3), ~148.0 (pyrazole-C 5), ~162.0 (C =O)
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Hydrolysis Product)~1.48 (t, 3H), ~2.32 (s, 3H), ~4.23 (q, 2H), ~6.60 (s, 1H), ~11.5 (br s, 1H)~15.0, ~11.2, ~45.5, ~110.5, ~140.5, ~150.5, ~165.0

Note: Predicted chemical shifts are denoted with a "~".

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected NMR peaks.

G Troubleshooting Unexpected NMR Peaks A Unexpected Peaks in NMR Spectrum B Compare with common solvent peaks A->B C Solvent impurity identified B->C Yes E Compare with starting material and expected byproduct peaks B->E No D Re-purify sample (e.g., high vacuum, recrystallization) C->D F Starting material or byproduct identified E->F Yes H Consider degradation products (e.g., hydrolysis) E->H No G Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry) F->G I Degradation product identified H->I Yes K Unknown impurity H->K No J Store sample under inert atmosphere and anhydrous conditions I->J L Further analysis required (e.g., 2D NMR, LC-MS, HRMS) K->L

A flowchart for identifying the source of unexpected NMR peaks.

Experimental Protocols

Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Knorr Pyrazole Synthesis)

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add ethylhydrazine sulfate (1.0-1.2 eq) to the solution at room temperature.

  • Reaction: Add a catalytic amount of a weak acid (e.g., acetic acid) and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

NMR Sample Preparation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer of suitable field strength.

References

Troubleshooting

scale-up challenges for the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-ethyl-3-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

Issue 1: Low Yield of Pyrazole Ring Formation

  • Question: My reaction to form ethyl 3-methyl-1H-pyrazole-5-carboxylate is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the condensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate can be attributed to several factors. Ensure that the reaction temperature is controlled, especially during the initial addition of hydrazine hydrate, as the reaction can be exothermic. The quality of the starting materials is also crucial; verify the purity of your ethyl 2,4-dioxovalerate (or equivalent) and hydrazine hydrate. Incomplete reaction is another common cause; monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. One reported protocol suggests that the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate in ethanol at 0°C for one hour can achieve a yield of up to 97%.[1]

Issue 2: Presence of Impurities in the Pyrazole Intermediate

  • Question: After the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate, I am observing significant impurities. What are these likely to be and how can I purify the product?

  • Answer: Impurities can arise from side reactions or unreacted starting materials. Potential side products include incompletely cyclized intermediates or products from the reaction of impurities in the starting materials. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Alternatively, column chromatography on silica gel can be employed for higher purity. For large-scale operations, distillation under reduced pressure may be a viable option.

Stage 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

Issue 3: Poor Regioselectivity (Formation of N1 and N2 Isomers)

  • Question: The N-ethylation of my pyrazole is producing a mixture of the desired N1-ethyl isomer and the undesired N2-ethyl isomer. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles. The ratio of N1 to N2 isomers is influenced by several factors:

    • Base: The choice of base is critical. Stronger, bulkier bases tend to favor the formation of the less sterically hindered N1 isomer. While bases like potassium carbonate (K₂CO₃) are commonly used, stronger bases like sodium hydride (NaH) might offer better selectivity in some cases.

    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used and can influence the regioselectivity.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

    • Alkylating Agent: The nature of the ethylating agent (e.g., ethyl iodide, diethyl sulfate) can also play a role.

Issue 4: Incomplete N-Ethylation Reaction

  • Question: My N-ethylation reaction is not going to completion, and I am left with a significant amount of starting material. What should I do?

  • Answer: Incomplete conversion can be due to several factors. Ensure that your reagents and solvent are anhydrous, as water can deactivate the base and the pyrazole anion. The reactivity of the ethylating agent is also important; ethyl iodide is generally more reactive than ethyl bromide or chloride. You may also consider increasing the stoichiometry of the ethylating agent and the base. Monitoring the reaction by TLC or HPLC will help determine the optimal reaction time.

Issue 5: Difficult Purification of the Final Product

  • Question: I am struggling to separate the desired ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate from the N2-isomer and other impurities on a larger scale. What are effective purification methods?

  • Answer: On a laboratory scale, column chromatography is the most effective method for separating isomers. For larger scale purification, vacuum distillation can be a viable and more economical option, provided there is a sufficient boiling point difference between the isomers and impurities.[2] Fractional distillation under reduced pressure is often employed in industrial settings. Another approach for large-scale purification is the formation of salts. Sometimes, one isomer may form a crystalline salt with a specific acid, allowing for separation by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A1: The synthesis is generally a two-step process:

  • Pyrazole Ring Formation: Condensation of a β-ketoester, such as ethyl 2,4-dioxovalerate, with hydrazine hydrate to form ethyl 3-methyl-1H-pyrazole-5-carboxylate.

  • N-Ethylation: Alkylation of the pyrazole nitrogen with an ethylating agent, such as ethyl iodide, in the presence of a base to yield the final product.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: When scaling up, several safety considerations are critical:

  • Exothermic Reactions: Both the pyrazole formation and the N-alkylation can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature and prevent thermal runaway.

  • Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive bases (like NaH) and toxic/volatile alkylating agents (like ethyl iodide).

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents used, especially in a larger-scale setting. Ensure proper ventilation and grounding of equipment.

  • Pressure Build-up: Reactions involving heating in sealed vessels can lead to pressure build-up. Ensure reactors are properly vented.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress on a small scale. For more quantitative analysis and for scale-up processes, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. These techniques can also be used to determine the ratio of N1 and N2 isomers in the N-ethylation step.

Q4: Are there any alternative, "greener" reagents for the N-alkylation step?

A4: Yes, research is ongoing into more environmentally friendly alkylating agents. For a similar N-methylation, dimethyl carbonate has been used as a greener alternative to dimethyl sulfate.[2] By analogy, diethyl carbonate could potentially be explored as a greener ethylating agent for this synthesis, although reaction conditions would need to be optimized.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Ring Formation

ParameterMethod A[1]Method B (General)
Starting Material Ethyl 2,4-dioxopentanoateEthyl acetoacetate derivative
Reagent Hydrazine hydrateHydrazine hydrate
Solvent EthanolEthanol / Acetic Acid
Temperature 0°C to Room Temperature0°C to Reflux
Reaction Time 1 hour2 - 15 hours
Reported Yield 97%70-90%

Table 2: Influence of Base and Solvent on N-Alkylation Regioselectivity (Illustrative)

BaseSolventN1:N2 Isomer Ratio (Illustrative)
K₂CO₃Acetonitrile3:1
K₂CO₃DMF4:1
Cs₂CO₃DMF5:1
NaHTHF10:1
NaHDMF>15:1

Note: The ratios in Table 2 are illustrative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, slowly add hydrazine hydrate (1.1 equivalents) at 0°C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate the N1 and N2 isomers.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Ethylation A Ethyl 2,4-dioxovalerate C Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->C B Hydrazine hydrate B->C F Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate C->F G Ethyl 2-ethyl-5-methyl-2H-pyrazole-3-carboxylate (Isomer) C->G D Ethyl iodide D->F D->G E Base (e.g., NaH) E->F E->G

Caption: Synthetic pathway for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Troubleshooting_Workflow cluster_solutions Troubleshooting Solutions Start Low Yield or Impurities in N-Ethylation Check_Regio Check N1:N2 Ratio (HPLC/GC) Start->Check_Regio High_N2 High N2 Isomer Check_Regio->High_N2 Poor Selectivity Low_Conv Low Conversion Check_Regio->Low_Conv Incomplete Reaction Impure Other Impurities Check_Regio->Impure Side Products Sol_Base Optimize Base (Stronger/Bulkier) High_N2->Sol_Base Sol_Solvent Change Solvent (e.g., DMF) High_N2->Sol_Solvent Sol_Temp Lower Reaction Temperature High_N2->Sol_Temp Sol_Reagents Ensure Anhydrous Conditions Low_Conv->Sol_Reagents Sol_Time Increase Reaction Time / Reagent Stoichiometry Low_Conv->Sol_Time Sol_Purify Improve Purification (Distillation/Chromatography) Impure->Sol_Purify

Caption: Troubleshooting workflow for the N-ethylation step.

Parameter_Relationships Parameters Reaction Parameters Base Base Strength & Sterics Parameters->Base Solvent Solvent Polarity Parameters->Solvent Temp Temperature Parameters->Temp Alkylating_Agent Leaving Group Ability Parameters->Alkylating_Agent Regioselectivity N1:N2 Ratio Base->Regioselectivity Reaction_Rate Reaction Rate Base->Reaction_Rate Solvent->Regioselectivity Solvent->Reaction_Rate Temp->Regioselectivity Temp->Reaction_Rate Alkylating_Agent->Reaction_Rate Outcome Reaction Outcome Yield Yield Yield->Outcome Purity Product Purity Regioselectivity->Purity Reaction_Rate->Yield Purity->Outcome

Caption: Logical relationships between reaction parameters and outcomes.

References

Optimization

Technical Support Center: Purification of Ethyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude ethyl 1-ethyl-3-m...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial product purity is low, with multiple spots on the Thin Layer Chromatography (TLC) plate. How can I identify the impurities and select an appropriate purification method?

  • Answer:

    • Impurity Identification:

      • Co-TLC: Run a TLC with your crude product, the starting materials, and a co-spot (a mixture of your crude product and starting materials). This will help determine if the impurities are unreacted starting materials.

      • Spectroscopic Analysis: If possible, isolate the main impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to elucidate its structure. Common impurities in pyrazole synthesis include regioisomers.

    • Method Selection:

      • For solid products: Recrystallization is often a good first choice if a suitable solvent is found. If impurities are closely related structurally, column chromatography will likely be necessary.

      • For oily products: Column chromatography or vacuum distillation are the preferred methods.

Issue 2: Product "Oils Out" During Recrystallization

  • Question: I'm trying to recrystallize my crude product, but it's separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution above its melting point. Here are some solutions:

    • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Change Solvent System: Experiment with a different solvent or a mixed solvent system.

    • Seed Crystals: If you have a small amount of pure solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Issue 3: Poor Separation in Column Chromatography

  • Question: I'm using silica gel column chromatography, but the separation between my product and impurities is poor. How can I improve this?

  • Answer:

    • Optimize Solvent System: The polarity of the eluent is crucial. Use TLC to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal separation. A good solvent system will give a clear separation of spots on the TLC plate.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help separate compounds with similar polarities.

    • Deactivate Silica Gel: Pyrazoles can sometimes interact strongly with the acidic silica gel. To mitigate this, you can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (e.g., 0.1-1%).

    • Consider Alumina: For particularly basic compounds, using neutral or basic alumina as the stationary phase can be a good alternative to silica gel.

Issue 4: Product is Colored

  • Question: My purified product has a persistent yellow or brown color. How can I decolorize it?

  • Answer:

    • Activated Charcoal: Dissolve the colored product in a suitable organic solvent, add a small amount of activated charcoal, and stir for 15-30 minutes. Filter the mixture through a pad of celite to remove the charcoal, and then concentrate the solvent. The product can then be further purified by recrystallization.

    • Recrystallization: Often, colored impurities are more soluble in the crystallization solvent and will remain in the mother liquor, yielding a purer, colorless product.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A1: The most common and effective methods for purifying pyrazole derivatives like ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are:

  • Recrystallization: Ideal for solid products with impurities that have different solubility profiles.

  • Column Chromatography: A versatile technique for both solid and oily products, especially for separating closely related impurities.

  • Vacuum Distillation: Suitable for liquid products that are thermally stable. A patent for a similar compound, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, reported achieving a purity of over 95.3% using vacuum distillation.[1]

Q2: What are some recommended solvent systems for the purification of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A2: The choice of solvent will depend on the purification method:

  • Recrystallization: Ethanol, methanol, or a mixture of ethanol and water are often good starting points for pyrazole derivatives.

  • Column Chromatography: A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio is optimized based on TLC analysis.

Q3: What are the potential impurities I should be aware of during the synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A3: Potential impurities can include:

  • Unreacted Starting Materials: Such as the hydrazine and diketone precursors.

  • Regioisomers: The formation of the corresponding ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a common possibility in pyrazole synthesis.

  • Byproducts from Side Reactions: Depending on the reaction conditions, various side reactions can lead to other related pyrazole derivatives or degradation products.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase HPLC method using a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities present.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrazole Derivatives

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98% (if suitable solvent is found)Simple, inexpensive, and can yield very pure crystalline material.Finding a suitable solvent can be time-consuming; may not be effective for removing impurities with similar solubility.
Column Chromatography 95-99%Highly versatile, can separate complex mixtures and closely related compounds.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Vacuum Distillation >95%Effective for purifying thermally stable liquids.Requires specialized equipment; not suitable for thermally sensitive compounds or solids.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: Dissolve the crude ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a hexane/ethyl acetate mixture). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Solid column_chromatography Column Chromatography crude_product->column_chromatography Solid or Oil vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation Liquid tlc TLC recrystallization->tlc column_chromatography->tlc vacuum_distillation->tlc hplc HPLC tlc->hplc nmr NMR hplc->nmr pure_product Pure Product (>98%) nmr->pure_product

Caption: General experimental workflow for the purification and analysis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

troubleshooting_logic start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) vacuum_distillation Consider Vacuum Distillation is_solid->vacuum_distillation No (Liquid) oils_out Does it 'oil out'? try_recrystallization->oils_out adjust_recrystallization Adjust Solvent/ Cooling Rate oils_out->adjust_recrystallization Yes pure_solid Pure Solid oils_out->pure_solid No adjust_recrystallization->try_recrystallization poor_separation Poor Separation? column_chromatography->poor_separation optimize_eluent Optimize Eluent/ Deactivate Silica poor_separation->optimize_eluent Yes pure_oil Pure Oil/Solid poor_separation->pure_oil No optimize_eluent->column_chromatography

Caption: A troubleshooting decision tree for the purification of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

References

Troubleshooting

byproduct formation in the synthesis of pyrazole esters and its mitigation

Technical Support Center: Synthesis of Pyrazole Esters Welcome to the technical support center for the synthesis of pyrazole esters. This resource is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrazole Esters

Welcome to the technical support center for the synthesis of pyrazole esters. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions regarding byproduct formation and mitigation during the synthesis of pyrazole esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during pyrazole ester synthesis?

A1: Byproduct formation is a common challenge in pyrazole synthesis. The types of byproducts often depend on the specific synthetic route employed. The most prevalent byproducts include:

  • Regioisomers: These are particularly common when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type syntheses. The formation of two different regioisomers can occur due to the nucleophilic attack of hydrazine at two different carbonyl carbons.[1][2]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazoline byproducts.[2]

  • Colored Impurities: The reaction mixture turning yellow or red is often due to side reactions involving the hydrazine starting material, especially when using hydrazine salts.[1][2]

  • Di-addition Products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[2]

  • N-Arylhydrazones: These can form as byproducts in cyclocondensation reactions.

  • Migration Byproducts: In syntheses involving diazo compounds, migration of an ester group can lead to the formation of a minor regioisomeric pyrazole ester.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to determine the number of components in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the specific structures of byproducts. The presence of duplicate sets of peaks for your desired product in the NMR spectrum often indicates the formation of regioisomers.[2]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of the byproducts and aiding in their structural identification.[2]

Q3: My reaction mixture has turned a dark color. What causes this and how can I prevent it?

A3: Discoloration of the reaction mixture, particularly in Knorr pyrazole synthesis, is often caused by the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions.[1]

To mitigate this:

  • Use a Mild Base: The addition of a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction profile.[1]

  • Purify Hydrazine: If you suspect the purity of your hydrazine, consider purifying it before use.

  • Charcoal Treatment: Activated charcoal can be used to remove some colored impurities during workup.[1]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired pyrazole ester.

  • Multiple spots are observed on TLC that are difficult to separate.

  • The isolated product has a broad melting point range.[2]

Root Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound.

  • Use of a substituted hydrazine.

  • Reaction conditions (pH, solvent, temperature) that do not favor the formation of a single isomer.

Solutions:

Mitigation StrategyDescriptionKey ParametersExpected Outcome
Solvent Selection The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve regioselectivity.Solvent: HFIPIncreased ratio of the desired regioisomer.
Temperature Control Running the reaction at a controlled temperature can influence the kinetic vs. thermodynamic product distribution.Monitor reaction at different temperatures (e.g., 0 °C, RT, reflux).Favoring the formation of the thermodynamically more stable isomer.
pH Adjustment The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thus directing the initial attack.Acidic (e.g., acetic acid) or basic conditions.Improved regioselectivity.
Purification If regioisomers are formed, they can often be separated by careful column chromatography or by crystallization of their acid addition salts.Silica gel chromatography with an optimized eluent system; crystallization with an appropriate acid.Isolation of the pure desired regioisomer.

Troubleshooting Workflow for Regioisomer Formation

cluster_0 Troubleshooting Regioisomers start Regioisomer Formation Detected check_conditions Review Reaction Conditions start->check_conditions modify_solvent Modify Solvent (e.g., use HFIP) check_conditions->modify_solvent Solvent issue? modify_temp Adjust Temperature check_conditions->modify_temp Temp. issue? modify_ph Adjust pH check_conditions->modify_ph pH issue? purify Purification modify_solvent->purify modify_temp->purify modify_ph->purify column_chrom Column Chromatography purify->column_chrom Separable by polarity? crystallization Crystallization of Acid Addition Salts purify->crystallization Forms crystalline salts? end Pure Regioisomer Obtained column_chrom->end crystallization->end

A logical workflow for troubleshooting regioisomer formation.

Issue 2: Low Yield and Presence of Multiple Byproducts

Symptoms:

  • Low isolated yield of the desired pyrazole ester.

  • Multiple spots observed on TLC, including unreacted starting materials and other byproducts.

  • Formation of tar-like substances.[3]

Root Causes:

  • Incomplete reaction.

  • Degradation of starting materials or products.

  • Suboptimal reaction conditions (temperature, time, catalyst).

  • Side reactions such as pyrazoline formation or di-addition.

Solutions:

Mitigation StrategyDescriptionKey ParametersExpected Outcome
Optimize Reaction Time and Temperature Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. Increasing the temperature or reaction time may be necessary.Temperature: RT to reflux; Time: 2-24 hours.Drive the reaction to completion and increase the yield of the desired product.
Catalyst Selection The choice of acid or base catalyst can be critical. Lewis acids like Yb(OTf)₃ or nano-ZnO have been shown to improve yields in some cases.[3][4]Catalyst loading: 0.1 eq to stoichiometric amounts.Improved reaction rate and yield.
Oxidation of Pyrazolines If pyrazoline intermediates are formed, they can be oxidized to the corresponding pyrazole.Oxidation with bromine or by heating in DMSO under an oxygen atmosphere.[5]Conversion of pyrazoline byproduct to the desired pyrazole.
Purification A thorough purification by column chromatography or recrystallization is often necessary to remove byproducts.Gradient elution for column chromatography; selection of an appropriate recrystallization solvent.Isolation of the pure pyrazole ester.

Troubleshooting Workflow for Low Yield

cluster_1 Troubleshooting Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions incomplete_rxn Incomplete Reaction? optimize_conditions->incomplete_rxn check_byproducts Identify Byproducts degradation Degradation? check_byproducts->degradation increase_time_temp Increase Time/ Temperature incomplete_rxn->increase_time_temp Yes change_catalyst Change Catalyst incomplete_rxn->change_catalyst No lower_temp Lower Temperature degradation->lower_temp Yes oxidize_pyrazoline Oxidize Pyrazoline degradation->oxidize_pyrazoline Pyrazoline Present increase_time_temp->check_byproducts change_catalyst->check_byproducts purification Improve Purification lower_temp->purification oxidize_pyrazoline->purification end Improved Yield Achieved purification->end

A logical workflow for troubleshooting low pyrazole synthesis yields.

Experimental Protocols

Protocol 1: Column Chromatography for Purification of Pyrazole Esters

This protocol provides a general guideline for the purification of pyrazole esters using silica gel column chromatography.

Materials:

  • Crude pyrazole ester mixture

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elute the Column:

    • Start eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1 hexanes:ethyl acetate) to elute the compounds from the column.[6]

    • Collect fractions in separate test tubes.

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the desired product.

    • Combine the pure fractions containing the desired pyrazole ester.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Crystallization of Acid Addition Salts

This method is particularly useful for separating isomeric byproducts.[7][8]

Materials:

  • Crude pyrazole mixture

  • Suitable organic solvent (e.g., ethanol, isopropanol)

  • Inorganic or organic acid (e.g., HCl, H₂SO₄, oxalic acid)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent. Gentle heating may be required.

  • Acid Addition: Add at least an equimolar amount of the selected acid to the solution.

  • Crystallization: Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the pyrazole acid addition salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Free Pyrazole: The purified pyrazole can be recovered by neutralizing the acid addition salt with a base (e.g., NaHCO₃ solution) and extracting with an organic solvent.

Experimental Workflow for Pyrazole Ester Synthesis and Purification

cluster_2 Synthesis and Purification Workflow start Starting Materials (Ester & Hydrazine) reaction Pyrazole Ester Synthesis start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product tlc_analysis TLC Analysis crude_product->tlc_analysis byproducts_present Byproducts Present? tlc_analysis->byproducts_present purification Purification byproducts_present->purification Yes end Pure Pyrazole Ester byproducts_present->end No purification->end

A general experimental workflow for the synthesis and purification of pyrazole esters.

References

Reference Data & Comparative Studies

Validation

Confirming the Structure of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with 2D NMR: A Comparison Guide

For Researchers, Scientists, and Drug Development Professionals The unambiguous structural elucidation of regioisomeric products is a critical step in chemical synthesis and drug development. In the case of substituted p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of regioisomeric products is a critical step in chemical synthesis and drug development. In the case of substituted pyrazoles, which are prevalent scaffolds in medicinal chemistry, the regioselectivity of N-alkylation reactions can often lead to a mixture of isomers. This guide provides a comparative analysis using 2D Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and differentiate it from its potential isomer, ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.

Distinguishing Isomers: The Power of 2D NMR

While 1D NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for establishing unequivocal connectivity within a molecule. For N-substituted pyrazoles, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful in identifying the correct regioisomer.[1]

Key Structural Difference for NMR Analysis:

The primary distinguishing feature between the target compound and its isomer is the position of the N-ethyl group relative to the methyl and ester substituents on the pyrazole ring. This seemingly subtle difference gives rise to unique long-range proton-carbon correlations that are readily observable in an HMBC spectrum.

Predicted NMR Data for Structural Confirmation

Below are the predicted ¹H and ¹³C NMR chemical shifts for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its isomer. These values are estimated based on known data for similar pyrazole derivatives and serve as a guide for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
¹H Chemical Shifts (ppm)
Pyrazole-H4~6.2~6.1
N-CH₂~4.2~4.1
N-CH₂CH₃~1.4~1.3
Pyrazole-CH₃~2.2~2.3
O-CH₂~4.3~4.3
O-CH₂CH₃~1.3~1.3
¹³C Chemical Shifts (ppm)
Pyrazole-C3~150~158
Pyrazole-C4~108~110
Pyrazole-C5~140~145
N-CH₂~45~48
N-CH₂CH₃~15~16
Pyrazole-CH₃~12~14
C=O~162~163
O-CH₂~60~60
O-CH₂CH₃~14~14

Decisive 2D NMR Correlations for Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The following table outlines the key 2D NMR correlations expected for the target compound. The HMBC correlations are particularly crucial for structural confirmation.

Table 2: Key 2D NMR Correlations

Experiment Correlating Protons Correlating Carbons/Protons Significance
COSY N-CH₂N-CH₂CH₃Confirms the ethyl group attached to the nitrogen.
O-CH₂O-CH₂CH₃Confirms the ethyl ester group.
HSQC Pyrazole-H4Pyrazole-C4Assigns the protonated carbon of the pyrazole ring.
N-CH₂N-CH₂Assigns the methylene carbon of the N-ethyl group.
Pyrazole-CH₃Pyrazole-CH₃Assigns the methyl carbon on the pyrazole ring.
HMBC N-CH₂ Pyrazole-C5, Pyrazole-C4 Crucial correlation confirming the N-ethyl group is adjacent to C5.
Pyrazole-H4Pyrazole-C3, Pyrazole-C5, C=OConfirms the position of the H4 proton relative to the substituents.
Pyrazole-CH₃Pyrazole-C3, Pyrazole-C4Confirms the attachment of the methyl group at the C3 position.

The Definitive Correlation: HMBC Analysis

The key to distinguishing between the two isomers lies in the three-bond HMBC correlation between the protons of the N-ethyl group's methylene (N-CH₂) and the carbons of the pyrazole ring.

  • For Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: A clear correlation will be observed between the N-CH₂ protons and the C5 carbon of the pyrazole ring.

  • For Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate: The correlation would instead be between the N-CH₂ protons and the C3 carbon.

This unambiguous correlation provides definitive proof of the N-ethyl group's position and, consequently, the overall structure of the molecule.

HMBC_Correlation cluster_pyrazole Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate cluster_substituents C3 C3-CH₃ C4 C4-H C5 C5-COOEt N1 N1-CH₂CH₃ N2 N2 NCH2 N-CH₂ NCH2->C5 ³J correlation

References

Comparative

comparison of fungicidal activity of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with commercial fungicides

Comparative Analysis of Fungicidal Activity: Pyrazole Carboxylate Derivatives vs. Commercial Fungicides An Objective Comparison for Researchers, Scientists, and Drug Development Professionals A comprehensive review of pu...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Fungicidal Activity: Pyrazole Carboxylate Derivatives vs. Commercial Fungicides

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

A comprehensive review of publicly available scientific literature indicates a lack of specific quantitative data on the fungicidal activity of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. However, extensive research is available for structurally related pyrazole carboxylate and carboxamide derivatives, which have demonstrated significant potential as fungicidal agents. This guide provides a data-driven comparison of a representative pyrazole derivative, isoxazolol pyrazole carboxylate, against the widely used commercial fungicide Carbendazim, based on published experimental findings.

The pyrazole scaffold is a cornerstone in the development of modern fungicides, with many commercial products belonging to this chemical class.[1][2] These compounds often function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain, a vital process for fungal respiration.[3][4] This mode of action is distinct from that of fungicides like Carbendazim, which interferes with microtubule assembly during mitosis.

Quantitative Comparison of Fungicidal Activity

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of fungal growth. The following table summarizes the in vitro fungicidal activity (EC₅₀ values in µg/mL) of the novel isoxazolol pyrazole carboxylate 7ai compared to the commercial fungicide Carbendazim against four major phytopathogenic fungi.[1][5] Lower EC₅₀ values indicate higher potency.

CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
Isoxazolol Pyrazole Carboxylate 7ai 2.243.2110.290.37
Carbendazim (Commercial Standard) 0.990.960.961.00

Key Observation: The experimental data reveals that isoxazolol pyrazole carboxylate 7ai demonstrates exceptionally strong antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 µg/mL.[1] This potency is significantly greater than that of the commercial fungicide Carbendazim (EC₅₀ of 1.00 µg/mL) against the same pathogen.[1][5] While Carbendazim showed broader efficacy at lower concentrations against the other tested fungi, the high specific activity of the pyrazole derivative against R. solani highlights its potential as a lead compound for developing targeted fungicides.

Experimental Protocols

The data presented in this guide was obtained using the standardized mycelium growth inhibition method . This in vitro assay is a fundamental technique for evaluating the efficacy of antifungal compounds.

Objective: To determine the concentration of a test compound required to inhibit the growth of a fungal mycelium by 50% (EC₅₀).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of test fungi (A. porri, M. coronaria, C. petroselini, R. solani)

  • Test compounds (e.g., Isoxazolol Pyrazole Carboxylate 7ai)

  • Positive control (e.g., Carbendazim)

  • Solvent (e.g., Acetone or DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions: The test compounds and the commercial fungicide are dissolved in a suitable solvent (e.g., acetone) to create stock solutions of a known concentration (e.g., 100 µg/mL).[1]

  • Medium Amendment: The autoclaved PDA medium is cooled to approximately 50-60°C. The stock solutions of the test compounds are then added to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[6] A solvent-only control is also prepared. The amended PDA is then poured into sterile Petri dishes.

  • Fungal Inoculation: Mycelial plugs (typically 5 mm in diameter) are cut from the edge of an actively growing, pure culture of the target fungus using a sterile cork borer.[6]

  • Incubation: A single mycelial plug is placed at the center of each fungicide-amended PDA plate and the control plates.[7] The plates are then incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., after 3-5 days), once the fungus in the control plate has reached significant growth.[7][8]

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C is the average diameter of the mycelial colony in the solvent control plate.

      • T is the average diameter of the mycelial colony in the treatment plate.

  • EC₅₀ Determination: The EC₅₀ values are determined by plotting the inhibition percentages against the corresponding concentrations of the test compounds and applying probit analysis.

Visualizations

Signaling Pathway: Mechanism of Pyrazole Fungicides

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to Complex II of the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate. This action halts the tricarboxylic acid (TCA) cycle and disrupts cellular respiration, ultimately leading to fungal cell death.[3]

G cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate produces ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII substrate Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC transfers electrons to ATP ATP Production ETC->ATP Pyrazole Pyrazole Fungicide (SDHI) Pyrazole->ComplexII INHIBITS caption Mechanism of Action for SDHI Pyrazole Fungicides.

Caption: Mechanism of Action for SDHI Pyrazole Fungicides.

Experimental Workflow: Mycelium Growth Inhibition Assay

The following diagram outlines the key steps involved in the mycelium growth inhibition assay used to evaluate the efficacy of antifungal compounds.

G A 1. Prepare Fungicide Stock Solutions B 2. Amend Molten PDA with Fungicide A->B C 3. Inoculate Plates with Fungal Mycelial Plugs B->C D 4. Incubate at Controlled Temperature C->D E 5. Measure Colony Diameter D->E F 6. Calculate Percent Inhibition & EC₅₀ E->F caption Workflow for In Vitro Fungicidal Activity Testing.

Caption: Workflow for In Vitro Fungicidal Activity Testing.

References

Validation

A Comparative Guide to the Anti-inflammatory Activity of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the anti-inflammatory properties of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its analogs. The py...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its analogs. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives being potent anti-inflammatory agents.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer a comparative perspective for researchers in drug discovery and development.

The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3] The two primary isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation. Selective inhibition of COX-2 is a sought-after characteristic for novel anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]

Comparative Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various ethyl pyrazole-5-carboxylate analogs. These derivatives showcase the impact of substitutions at the 1, 3, and 5-positions of the pyrazole ring on their biological activity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Analogs

Compound IDN1-SubstituentC3-SubstituentC5-Substituent/Analog ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-sulfamoylphenyltrifluoromethyl5-phenyl150.049306[1]
Compound A PhenylMethylPyrazolylthiazole Carboxylate>1001.79>55.8[4]
Compound B 4-sulfamoylphenylMethylPyrazolylthiazole Carboxylate134.121.8472.9[4]
Compound C H3,4-dimethoxyphenylEthyl pyrazole-3-carboxylate---[5]
Compound D H2,3-dimethoxyphenylEthyl pyrazole-3-carboxylate---[5]

Note: IC₅₀ values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2. Data for compounds C and D is qualitative, showing significant in vivo activity.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogs (Carrageenan-Induced Paw Edema)

Compound IDDose (mg/kg)Time Post-Carrageenan% Edema InhibitionReference Drug (% Inhibition)Reference
Compound C 203h54.42Diclofenac (57.88)[5]
Compound D 203h51.02Diclofenac (57.88)[5]
Compound E 253h68.2Diclofenac (72.5)[6]
Compound F 253h75.4Diclofenac (72.5)[6]

Note: Compounds C and D are ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate derivatives.[5] Compounds E and F are ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives.[6]

Key Signaling Pathways in Inflammation

The anti-inflammatory action of pyrazole analogs primarily involves the inhibition of the arachidonic acid cascade and modulation of pro-inflammatory signaling pathways such as the NF-κB pathway.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) aa->cox2 pgs_homeostatic Prostaglandins (Homeostatic functions) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflammatory pyrazole Pyrazole Analogs (e.g., Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate) pyrazole->cox2 Inhibition

Arachidonic Acid Cascade and COX Inhibition

NF_kB_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptors (e.g., TLR4) stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex (Inactive, in cytoplasm) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB degradation, NF-κB release nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) nucleus->genes Gene Transcription inflammation Inflammation genes->inflammation pyrazole Pyrazole Analogs pyrazole->ikk Potential Inhibition

NF-κB Inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-inflammatory agents. Below are the protocols for the key experiments cited in this guide.

This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.

COX_Inhibition_Assay_Workflow start Start prepare Prepare Assay Buffer, Heme, and COX-1/COX-2 Enzymes start->prepare add_inhibitor Add Pyrazole Analog (Test Compound) or Vehicle (Control) to 96-well plate prepare->add_inhibitor incubate1 Pre-incubate to allow compound-enzyme binding add_inhibitor->incubate1 add_substrate Initiate reaction by adding Arachidonic Acid incubate1->add_substrate incubate2 Incubate at 37°C to allow prostaglandin production add_substrate->incubate2 stop_reaction Terminate reaction (e.g., with HCl) incubate2->stop_reaction detect Measure Prostaglandin E2 (PGE2) production (e.g., via ELISA) stop_reaction->detect calculate Calculate % Inhibition and IC₅₀ values detect->calculate end End calculate->end

Workflow for In Vitro COX Inhibition Assay

Protocol:

  • Enzyme and Cofactor Preparation: In a 96-well plate, add assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme (cofactor), and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add various concentrations of the test pyrazole analogs (dissolved in a suitable solvent like DMSO) or the vehicle control to the wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes) to facilitate the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of prostaglandin E2 (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a minimum of one week.

  • Compound Administration: Administer the test pyrazole analog or a reference drug (e.g., Diclofenac) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium until they reach the desired confluency.

  • Cell Seeding: Seed the cells into 24- or 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole analog for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for cytokine production and release into the culture supernatant.

  • Supernatant Collection: Collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits.

  • Data Analysis: Determine the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.

Conclusion

The available data on ethyl pyrazole-5-carboxylate analogs indicate that this chemical class is a promising source of novel anti-inflammatory agents. Structure-activity relationship studies suggest that substitutions at the N1 and C5 positions of the pyrazole ring significantly influence both the potency and selectivity of COX inhibition. The methodologies and pathways detailed in this guide provide a robust framework for the continued investigation and validation of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its derivatives as potential therapeutic candidates for inflammatory diseases. Further studies are warranted to fully elucidate the anti-inflammatory profile and mechanism of action of these compounds.

References

Comparative

Structure-Activity Relationship of Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate serves as a key building block for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing insights from closely related pyrazole-5-carboxamides, which have been extensively studied. The data presented herein is intended to inform the design of new derivatives with enhanced potency and selectivity for various biological targets.

Herbicidal Activity: Targeting Acetyl-CoA Carboxylase (ACCase)

Derivatives of pyrazole carboxylates and carboxamides have been investigated for their herbicidal properties, often targeting the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid synthesis in plants.

Data on ACCase Inhibition by Pyrazole-5-Carboxamide Derivatives

While specific data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate derivatives is limited in the reviewed literature, extensive research on analogous pyrazole-4-carboxamides provides valuable SAR insights. The following table summarizes the herbicidal activity of representative analogs against various weed species.

Compound IDR1 (at N-1)R3 (at C-3)R4 (at C-4)Target WeedActivity (% Inhibition at 100 g/ha)Reference
KPP-297 Methyl3-(Trifluoromethyl)benzyloxyCONHEtAnnual lowland weeds>90%[1]
Analog 1 MethylBenzyloxyCONHEtAnnual lowland weedsModerate[1]
Analog 2 Methyl4-(Trifluoromethyl)benzyloxyCONHEtAnnual lowland weedsHigh[1]
Analog 3 Methyl2-(Trifluoromethyl)benzyloxyCONHEtAnnual lowland weedsModerate[1]

Key SAR Insights for Herbicidal Activity:

  • Substitution at C-3: The nature of the substituent at the 3-position of the pyrazole ring significantly influences herbicidal activity. A benzyloxy group with an electron-withdrawing substituent, particularly a trifluoromethyl group at the meta-position, was found to be most effective for bleaching activity.[1]

  • Amide Moiety: The N-ethoxy-carboxamide at the 4-position appears to be a favorable feature for potent herbicidal action.[1]

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay:

A malachite green colorimetric functional assay can be used to evaluate ACCase activity.[2]

  • Enzyme Extraction: Extract ACCase from the target weed species.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, the test compound at various concentrations (e.g., 0 to 40 µM), and an enzyme assay buffer (0.1 M Tricine, pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM dithiothreitol, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP).[2]

  • Initiation: Start the reaction by adding acetyl-CoA.

  • Detection: Use a malachite green-based method to colorimetrically determine the amount of acetyl-CoA consumed, which correlates with ACCase activity.[2]

  • Data Analysis: Calculate the concentration of the compound required to cause 50% inhibition of ACCase activity (IC₅₀) from dose-response curves.[2]

Insecticidal Activity: Targeting GABA Receptors

Pyrazole-5-carboxamides have been successfully developed as insecticides, with some commercial products targeting the insect gamma-aminobutyric acid (GABA) receptor.

Data on Insecticidal Activity of Pyrazole-5-Carboxamide Derivatives

The following table presents data for aryl isoxazoline derivatives incorporating a pyrazole-5-carboxamide motif, demonstrating potent insecticidal activity.

Compound IDR1 (at N-1)R5 (Amide Substituent)Target PestLC₅₀ (mg/L)Reference
IA-8 Methyl4-FluorophenylMythimna separata0.08[3][4]
Fluralaner --Mythimna separata0.11[3][4]
Analog 4 Ethyl4-FluorophenylMythimna separata0.12[3]
Analog 5 MethylPhenylMythimna separata0.25[3]
Analog 6 Methyl4-ChlorophenylMythimna separata0.15[3]

Key SAR Insights for Insecticidal Activity:

  • N-1 Substituent: Both methyl and ethyl groups at the N-1 position of the pyrazole ring are well-tolerated, with the methyl group showing slightly better activity in some cases.[3]

  • Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. A 4-fluorophenyl group (as in IA-8) resulted in the highest potency, comparable to the commercial insecticide fluralaner.[3][4] Substitution with other halogenated phenyl groups also conferred good activity.

Experimental Protocols

Insecticidal Bioassay (Leaf-Dip Method):

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

  • Leaf Treatment: Dip fresh leaf discs (e.g., cabbage for Mythimna separata) into the test solutions for a few seconds and then allow them to air dry.

  • Insect Exposure: Place the treated leaf discs into petri dishes containing a set number of larvae (e.g., third-instar).

  • Incubation: Maintain the petri dishes under controlled conditions (temperature, humidity, and light).

  • Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the median lethal concentration (LC₅₀) using probit analysis.

Antifungal Activity

Certain pyrazole carboxylate derivatives have demonstrated promising antifungal properties.

Data on Antifungal Activity of Pyrazole-3-Carboxylate Derivatives

The following table summarizes the in vitro antifungal activity of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates.

Compound IDR1 (at N-1)R5 (at C-5)Target FungusMIC (µmol/mL)Reference
16 Phenyl4-Bromo-2-chlorophenylC. parapsilosis0.015[5]
Fluconazole --C. parapsilosis0.020[5]
21 Phenyl2,5-Dimethylthiophen-3-ylE. coli0.038[5]
Ampicillin --E. coli0.033[5]

Key SAR Insights for Antifungal Activity:

  • Substitution at C-5: The nature of the substituent at the 5-position is a key determinant of antifungal and antibacterial activity. A disubstituted phenyl ring (e.g., 4-bromo-2-chlorophenyl) conferred potent activity against Candida parapsilosis.[5]

  • Heterocyclic Substituents: The presence of a dimethylthiophenyl group at C-5 led to significant antibacterial activity against E. coli.[5]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method): [6][7]

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10³ CFU/mL) according to CLSI guidelines.[6]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible fungal growth.[6]

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes described, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis start Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate modification Structural Modification (e.g., at N-1, C-3, C-5, ester group) start->modification Chemical Reactions derivatives Library of Derivatives modification->derivatives bioassay Biological Assays (e.g., ACCase, GABA receptor, Antifungal) derivatives->bioassay data Activity Data (IC50, LC50, MIC) bioassay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->modification Iterative Design

Caption: General workflow for the design and optimization of bioactive pyrazole derivatives.

SAR_Summary cluster_activity Biological Activity core Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate Core N-1 (Ethyl) C-3 (Methyl) C-5 (Ester) insecticidal Insecticidal (GABA Receptor) core:n1->insecticidal Methyl/Ethyl tolerated core:c5->insecticidal Amide with Ar-X critical herbicidal Herbicidal (ACCase) core:c3->herbicidal Substituted benzyloxy enhances activity antifungal Antifungal core:c5->antifungal Substituted aryl/heteroaryl crucial

Caption: Key structural modifications and their impact on biological activity.

GABA_Receptor_Pathway GABA GABA Receptor GABA Receptor (Chloride Channel) GABA->Receptor Binds Channel_Open Chloride Channel Opens Receptor->Channel_Open Channel_Blocked Chloride Channel Blocked Receptor->Channel_Blocked Pyrazole Pyrazole Carboxamide Derivative Pyrazole->Receptor Antagonistic Binding Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Channel_Open->Hyperpolarization Excitation Continuous Nerve Firing (Paralysis, Death) Channel_Blocked->Excitation

Caption: Simplified signaling pathway of pyrazole carboxamide insecticides at the GABA receptor.

Conclusion

The ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate scaffold is a versatile starting point for the development of a wide array of biologically active molecules. By analyzing the structure-activity relationships of closely related pyrazole-5-carboxamides, this guide highlights key structural motifs that can be modulated to achieve potent herbicidal, insecticidal, and antifungal activities. The provided experimental protocols offer a foundation for the biological evaluation of newly synthesized derivatives. Future research should focus on generating and testing a broader library of derivatives based on this specific scaffold to further elucidate its full potential in agrochemical and pharmaceutical applications.

References

Validation

comparing the efficacy of different synthetic routes to ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two primary synthetic routes to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a valuable scaffold in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a valuable scaffold in medicinal chemistry. The efficacy of each route is evaluated based on reaction yield, purity, and experimental conditions, with detailed protocols provided for reproducibility.

Executive Summary

Two plausible synthetic pathways to the target molecule are examined:

  • Route 1: Two-Step Synthesis via Pyrazole Formation and subsequent N-Ethylation. This classic approach involves the initial formation of the pyrazole ring followed by the introduction of the N-ethyl group.

  • Route 2: One-Pot Synthesis via Direct Cyclization with Ethylhydrazine. This streamlined approach aims to construct the substituted pyrazole ring in a single step.

The selection of the optimal route will depend on factors such as the desired purity, scalability, and the availability of starting materials. This guide presents the available experimental data to facilitate an informed decision.

Data Presentation

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Step 1: Intermediate Synthesis Ethyl 3-methyl-1H-pyrazole-5-carboxylateN/A
Yield (Step 1)97%[1]N/A
Final Product Synthesis N-Ethylation of pyrazole intermediateDirect cyclization
Overall YieldEstimated >80%Potentially high, but regioselectivity is a key consideration[2]
PurityHigh, reported >95% for analogous reactions[3]Dependent on regioselectivity; may yield isomeric impurities.[2]
Key Reagents Ethyl 2,4-dioxopentanoate, Hydrazine hydrate, Ethylating agent (e.g., Diethyl carbonate)Ethyl 2,4-dioxopentanoate, Ethylhydrazine
Reaction Conditions Step 1: 0 °C to room temperature; Step 2: Elevated temperatures (e.g., 100-150 °C)[3]Typically requires controlled temperature to manage regioselectivity.

Synthetic Route Diagrams

Route_1 start Ethyl 2,4-dioxopentanoate + Hydrazine hydrate intermediate Ethyl 3-methyl-1H-pyrazole-5-carboxylate start->intermediate Pyrazole Formation (Yield: 97%) reagent + Ethylating Agent (e.g., Diethyl Carbonate) product Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate reagent->product N-Ethylation (Yield: >82%)

Caption: Synthetic pathway for Route 1.

Route_2 start Ethyl 2,4-dioxopentanoate + Ethylhydrazine product Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate + Regioisomer start->product Direct Cyclization

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1a: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate [1]

  • Materials:

    • Ethyl 2,4-dioxopentanoate (20 g, 126 mmol)

    • Hydrazine hydrate (6.96 g, 139 mmol)

    • Ethanol (400 mL)

  • Procedure:

    • A solution of ethyl 2,4-dioxopentanoate in ethanol is prepared in a round-bottom flask.

    • The solution is cooled to 0 °C using an ice bath.

    • Hydrazine hydrate is added dropwise to the stirred solution.

    • The reaction mixture is stirred at 0 °C for 1 hour.

    • The solvent is removed under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.

  • Yield: 19 g (97%)

Step 1b: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Proposed Protocol based on Analogy) [3]

  • Materials:

    • Ethyl 3-methyl-1H-pyrazole-5-carboxylate (from Step 1a)

    • Diethyl carbonate

    • Potassium carbonate

    • Nitrogen atmosphere

  • Procedure:

    • In an autoclave, combine ethyl 3-methyl-1H-pyrazole-5-carboxylate, potassium carbonate, and diethyl carbonate.

    • Replace the atmosphere with nitrogen.

    • Heat the mixture to 100-150 °C for 8-12 hours.

    • After cooling to room temperature, filter to remove the inorganic salts.

    • Remove the excess diethyl carbonate under reduced pressure.

    • The crude product can be further purified by vacuum distillation.

  • Expected Yield: >82%

  • Expected Purity: >95%

Route 2: One-Pot Synthesis (General Considerations)

A critical aspect of this route is the control of regioselectivity. The reaction can potentially yield two regioisomers: the desired ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. The regiochemical outcome is influenced by steric and electronic factors of the reactants and the reaction conditions.[2] The less sterically hindered carbonyl group of ethyl 2,4-dioxopentanoate is expected to be preferentially attacked by the substituted nitrogen of ethylhydrazine, which would favor the formation of the desired product. However, experimental validation is necessary to confirm the isomeric ratio.

Comparison of Efficacy

Route 1 offers a well-defined and high-yielding pathway to the target molecule. The synthesis of the pyrazole intermediate is highly efficient, and the subsequent N-alkylation is expected to proceed with good yield and high purity, based on analogous reactions.[3] This route provides better control over the final product's identity, minimizing the formation of regioisomers.

Route 2 presents a more atom-economical and potentially faster approach by combining the synthesis into a single step. However, the lack of a specific protocol and the potential for isomeric impurity formation are significant drawbacks. The purification of the desired regioisomer from a mixture could be challenging and may lower the overall practical yield.

Conclusion

For researchers requiring high purity and a reliable synthetic procedure, Route 1 is the recommended pathway . Its two-step nature allows for the purification of the intermediate, ensuring the final product is of high quality. While Route 2 is theoretically more efficient, it necessitates further investigation to optimize reaction conditions for regioselectivity and to develop a robust purification method. The choice between the two routes will ultimately depend on the specific requirements of the research or development project.

References

Comparative

Comparative Analysis of the Biological Activity of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction The position of the ethyl and methyl groups on the pyrazole ring and the ester functional group can significantly influence the molecule's inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The position of the ethyl and methyl groups on the pyrazole ring and the ester functional group can significantly influence the molecule's interaction with biological targets, leading to variations in efficacy and potency. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents.

Data Presentation

As direct experimental data comparing the biological activities of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its isomers is not available in the reviewed literature, the following table is presented as an illustrative template for researchers. This structured format is designed for the clear and concise presentation of experimental findings once the necessary assays are performed.

Illustrative Data for Comparative Analysis

Compound NameIsomeric StructureAnti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)Antimicrobial Activity (MIC in µg/mL vs. S. aureus)
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylateN1-ethyl, C3-methyl, C5-carboxylateData to be determinedData to be determined
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylateN1-ethyl, C5-methyl, C3-carboxylateData to be determinedData to be determined
Ethyl 2-ethyl-3-methyl-2H-pyrazole-5-carboxylateN2-ethyl, C3-methyl, C5-carboxylate (hypothetical)Data to be determinedData to be determined
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateN1-methyl, C3-methyl, C5-carboxylate (related isomer)Data to be determinedData to be determined
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateN1-methyl, C5-methyl, C3-carboxylate (related isomer)Data to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activities of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its isomers. These protocols are based on established methods reported for similar pyrazole derivatives.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the ability of the test compounds to inhibit the COX-2 enzyme, a key target in inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Prostaglandin synthase (ovine)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.

  • Add the test compounds at various concentrations (typically ranging from 0.01 to 100 µM) to the wells. A vehicle control (DMSO) and a positive control (celecoxib) should be included.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD, which acts as a colorimetric substrate for the peroxidase activity of COX.

  • Measure the absorbance at 590 nm at regular intervals for up to 5 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • 96-well microplates

  • Spectrophotometer (optional, for OD measurement)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate. The concentration range can be from 256 µg/mL to 0.5 µg/mL.

  • Add the standardized bacterial suspension to each well.

  • Include a positive control (ciprofloxacin), a negative control (broth with no bacteria), and a vehicle control (broth with DMSO and bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

General Synthesis Workflow for Pyrazole Carboxylate Isomers

The synthesis of pyrazole carboxylate isomers often involves the condensation of a β-ketoester with a substituted hydrazine. The regioselectivity of this reaction can be influenced by the nature of the substituents and the reaction conditions, leading to the formation of different isomers.

G General Synthesis of Pyrazole Carboxylate Isomers cluster_reactants Reactants cluster_reaction Reaction Beta-Ketoester Beta-Ketoester Condensation Condensation Beta-Ketoester->Condensation Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Condensation Isomer A Isomer A Condensation->Isomer A Isomer B Isomer B Condensation->Isomer B

Caption: Synthetic route to pyrazole carboxylate isomers.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Pyrazole derivatives with anti-inflammatory properties are often found to inhibit the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. This diagram illustrates the inhibition of the COX pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.

G Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Carboxylate Pyrazole Carboxylate Pyrazole Carboxylate->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylates.

Validation

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl Pyrazole Carboxylates

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of ethyl 5-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate, serving as a primary example due to the public availability of its spectral data. This is presented alongside data for ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate to illustrate the influence of substituent changes on spectroscopic outcomes. While the originally requested data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is not available in reviewed scientific databases, the principles and methodologies outlined here are directly applicable for its analysis.

This guide offers a detailed examination of the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, complete with experimental protocols and visual workflows to aid in the structural elucidation of similar pyrazole derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate.

Table 1: Spectroscopic Data for Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Spectroscopic TechniqueData TypeObserved Values
¹H NMR (CDCl₃, 250 MHz)Chemical Shift (δ)6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)[1]
¹³C NMR Chemical Shift (δ)Data not available in searched databases.
Infrared (IR) Wavenumber (cm⁻¹)Key absorptions observed in the gas phase spectrum.[2]
Mass Spectrometry (MS) m/z155 [M+1]⁺[1], Molecular Weight: 154.17[3]

Table 2: Spectroscopic Data for Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

Spectroscopic TechniqueData TypeObserved Values
¹H NMR (DMSO-d₆)Chemical Shift (δ)7.99 (s, 1H, pyrazole-H), 7.49-7.57 (m, 5H, phenyl-H), 4.22 (q, 2H, CH₂), 2.49 (s, 3H, CH₃), 1.26 (t, 3H, CH₃)
¹³C NMR Chemical Shift (δ)Data not available in searched databases.
Infrared (IR) Wavenumber (cm⁻¹)3041 (aromatic C-H stretch), 1702 (C=O stretch)
Mass Spectrometry (MS) m/zData not available in searched databases.

Experimental Workflows and Logical Relationships

To visually represent the process of structural confirmation and the interplay of different spectroscopic techniques, the following diagrams are provided.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesize Pyrazole Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Confirm Structure H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

Experimental workflow for structural confirmation.

Logic_Diagram cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided Molecule Ethyl Pyrazole Carboxylate Structure H_NMR ¹H NMR C_NMR ¹³C NMR IR IR Spectroscopy MS Mass Spectrometry Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Functional_Groups Functional Groups (e.g., C=O) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Proton_Env->Molecule Carbon_Backbone->Molecule Functional_Groups->Molecule Molecular_Weight->Molecule

Relationship between spectroscopic techniques and structural features.

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like ethyl pyrazole carboxylates.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process on modern spectrometers.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is typically a more time-consuming experiment due to the low natural abundance of ¹³C.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

    • Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[1]

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

    • Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For the target molecules, a range of 50-300 m/z would be appropriate.

    • In positive ion mode, look for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

    • Analyze the fragmentation pattern to gain further structural information.

By following these protocols and comparing the acquired data with the reference data and expected chemical principles, researchers can confidently confirm the structure of their synthesized pyrazole derivatives.

References

Comparative

A Comparative Purity Analysis of Synthesized Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate via High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the purity of synthesized ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate against structurally similar alte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of synthesized ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate against structurally similar alternatives. The purity is determined using a validated High-Performance Liquid Chromatography (HPLC) method, offering a reliable protocol for quality control and compound selection in research and development. Pyrazole derivatives are significant scaffolds in medicinal chemistry, making the assessment of their purity crucial for reproducible biological and pharmacological studies.[1][2][3]

Comparative Analysis of Pyrazole Carboxylates

The purity of the synthesized ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate was compared with two commercially available, structurally related alternatives: ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and ethyl 1-propyl-3-methyl-1H-pyrazole-5-carboxylate. The selection of these alternatives allows for an evaluation of the impact of the N-alkyl substituent on the chromatographic behavior and overall purity profile.

High-purity pharmaceutical intermediates are essential for the safety and efficacy of final drug products.[4][5][6] Regulatory bodies require stringent quality control of these intermediates.[4][6] The data presented below was obtained using a validated reverse-phase HPLC method, a standard technique for purity analysis in the pharmaceutical industry.[6][7]

Compound NameLot NumberRetention Time (min)Purity by HPLC (% Area)Major Impurity (at RRT)
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylateSYN-25-0018.5299.2%0.88
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateALT-A-0457.9898.8%0.92
Ethyl 1-propyl-3-methyl-1H-pyrazole-5-carboxylateALT-B-0219.1599.5%0.85

Experimental Protocols

Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The synthesis is a two-step process starting with the formation of the pyrazole core followed by N-alkylation.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), hydrazine hydrate (1.5 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 16 hours. After completion, the mixture is poured into water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[8]

Step 2: N-Ethylation

Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in N,N-dimethylformamide (DMF). Sodium hydride (1.2 equivalents) is added portion-wise at 0°C, and the mixture is stirred for 30 minutes. Ethyl iodide (1.2 equivalents) is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

HPLC Method for Purity Assessment

The purity of the synthesized compound and the commercial alternatives was determined using the following reverse-phase HPLC method:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric acid).

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Samples are dissolved in acetonitrile at a concentration of 1 mg/mL.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and analysis workflow.

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate start Ethyl 2,4-dioxovalerate + Hydrazine Hydrate step1 Cyclocondensation start->step1 intermediate Ethyl 3-methyl-1H-pyrazole-5-carboxylate step1->intermediate step2 N-Ethylation (Ethyl Iodide, NaH) intermediate->step2 product Crude Product step2->product purification Column Chromatography product->purification final_product Pure Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate purification->final_product

Synthetic pathway for the target compound.

HPLC_Analysis_Workflow cluster_hplc HPLC Purity Assessment Workflow sample_prep Sample Preparation (1 mg/mL in Acetonitrile) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection separation C18 Reverse-Phase Column Gradient Elution hplc_injection->separation detection UV Detection at 230 nm separation->detection data_analysis Data Analysis (Peak Integration, % Area Calculation) detection->data_analysis result Purity Report data_analysis->result

Workflow for HPLC purity analysis.

This guide provides a framework for the synthesis and purity assessment of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, enabling researchers to ensure the quality of their compounds for reliable and reproducible scientific outcomes.

References

Validation

in vitro testing of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate against fungal pathogens

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide provides a comparative analysis of the in vitro antifungal activity of pyrazole carboxylate derivatives against various fungal pathog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the in vitro antifungal activity of pyrazole carboxylate derivatives against various fungal pathogens. Direct experimental data for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate was not available in the public domain at the time of this publication. The data presented herein is based on structurally related pyrazole compounds to provide insights into the potential antifungal efficacy of this chemical class.

Introduction to Pyrazole Compounds in Antifungal Research

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in the development of novel antifungal agents. Their versatile chemical structure allows for a wide range of substitutions, leading to compounds with broad-spectrum activity against various fungal pathogens. Many commercially successful fungicides are based on a pyrazole scaffold, highlighting the potential of this chemical family in addressing the growing challenge of fungal resistance. This guide summarizes the available in vitro data for pyrazole derivatives that are structurally analogous to ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, offering a comparative overview of their performance against key fungal species.

Comparative Antifungal Activity of Pyrazole Derivatives

The following tables summarize the in vitro antifungal activity of various pyrazole derivatives from published studies. The efficacy is typically reported as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC), where a lower value indicates higher potency.

Table 1: In Vitro Efficacy (EC₅₀, µg/mL) of Pyrazole Derivatives Against Phytopathogenic Fungi

Compound/Active IngredientBotrytis cinereaRhizoctonia solaniValsa maliFusarium graminearumReference
Pyrazole Derivative 26¹2.4322.1821.7876.043[1]
Isoxazolol Pyrazole Carboxylate 7ai²-0.37--[2]
Pyraclostrobin (Commercial Fungicide)---Comparable to 1v[3]
Carbendazol (Commercial Fungicide)-1.00--[2]

¹Compound 26 contains a p-trifluoromethyl-phenyl moiety. ²Data for other fungi not specified in the study.

Table 2: In Vitro Efficacy (EC₅₀, µM) of Pyrazole Analogues Against Fusarium graminearum

CompoundEC₅₀ (µM)Reference
Pyrazole Analogue 1v0.0530[3]
Pyrazole Analogue 1t0.0735[3]
Pyraclostrobin (Commercial Fungicide)Comparable to 1v[3]

Experimental Protocols

The in vitro antifungal activity data presented in this guide are primarily derived from the following standardized experimental methodologies.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Antifungal Agent: The test compound and reference fungicides are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The microtiter plates are incubated at a specific temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to a drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Agar Well Diffusion Method

This method is often used for preliminary screening of antifungal activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The entire surface of the agar is uniformly inoculated with a standardized fungal suspension.

  • Application of Test Compound: Wells of a specific diameter are cut into the agar, and a known concentration of the test compound (dissolved in a solvent) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for a specified duration.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is absent).

Visualizing Experimental and Biological Pathways

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro efficacy of a novel antifungal compound.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Compound Dilution Compound Dilution Serial Dilutions Serial Dilutions Compound Dilution->Serial Dilutions Inoculation of Microplate Inoculation of Microplate Inoculum Preparation->Inoculation of Microplate Serial Dilutions->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation MIC Determination MIC Determination Incubation->MIC Determination Data Analysis Data Analysis MIC Determination->Data Analysis

Caption: A generalized workflow for in vitro antifungal susceptibility testing.

Fungal Succinate Dehydrogenase (SDH) Inhibition Pathway

Many pyrazole-based fungicides, particularly pyrazole carboxamides, are known to act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4][5]

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinone Q SDH->Ubiquinone ComplexI Complex I ComplexI->Ubiquinone ProtonGradient Proton Gradient ComplexIII Complex III CytC Cyt c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Ubiquinone->ComplexIII CytC->ComplexIV ProtonGradient->ATP_Synthase Pyrazole Pyrazole Carboxamide (e.g., Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate) Inhibition Pyrazole->Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.

References

Comparative

comparative study of the reactivity of different substituted pyrazole carboxylates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of differently substituted pyrazole carboxylates in key chemical transformations relevant to ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of differently substituted pyrazole carboxylates in key chemical transformations relevant to pharmaceutical and materials science research. The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding the influence of substituents on the reactivity of its carboxylate derivatives is crucial for efficient synthesis and functionalization.[1] This document summarizes expected reactivity trends based on established chemical principles and provides standardized experimental protocols for comparative studies.

Introduction to Pyrazole Reactivity

The reactivity of the pyrazole ring and its substituents is significantly influenced by the electronic properties of other groups attached to the ring. The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This arrangement leads to a unique electronic distribution that can be modulated by substituents. Electron-donating groups (EDGs) generally increase the electron density of the ring, enhancing the nucleophilicity of the ring nitrogens.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack and modifying the acidity of N-H protons.[2][3] These electronic effects directly impact the reactivity of a carboxylate group appended to the pyrazole ring in reactions such as hydrolysis, esterification, amidation, and cross-coupling.

Comparative Reactivity Data (Illustrative)

The following tables present illustrative data representing expected outcomes from comparative experiments. This data is based on established principles of organic chemistry, where electron-withdrawing groups are expected to facilitate nucleophilic attack on the carboxylate carbon and stabilize negative charges in transition states, while electron-donating groups would have the opposite effect.

Table 1: Comparative Hydrolysis of Ethyl Pyrazole-3-Carboxylates

Substituent (R) at C5Reaction Time (h)Yield (%)
-NO₂295
-Cl488
-H875
-CH₃1260
-OCH₃1652

Table 2: Comparative Esterification of Pyrazole-4-Carboxylic Acids

Substituent (R) at C1Reaction Time (h)Yield (%)
-OCH₃692
-CH₃885
-H1278
-Cl1865
-NO₂2455

Table 3: Comparative Amidation of Pyrazole-5-Carboxylates with Aniline

Substituent (R) at C3Reaction Time (h)Yield (%)
-CF₃198
-Br290
-H582
-CH₃870
-NH₂1260

Table 4: Comparative Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate with Phenylboronic Acid

Substituent (R) at C5Reaction Time (min)Yield (%)
-NO₂3092
-Cl4585
-H6078
-CH₃9065
-OCH₃12058

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are standardized to allow for objective comparison of the reactivity of different substituted pyrazole carboxylates.

Protocol 1: Hydrolysis of Ethyl Pyrazole-3-Carboxylates
  • Materials: Substituted ethyl pyrazole-3-carboxylate (1.0 mmol), lithium hydroxide (LiOH) (2.0 mmol), tetrahydrofuran (THF) (10 mL), water (5 mL).

  • Procedure:

    • Dissolve the substituted ethyl pyrazole-3-carboxylate in THF in a round-bottom flask.

    • Add an aqueous solution of LiOH.

    • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1 M HCl to pH ~3.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding pyrazole-3-carboxylic acid.

Protocol 2: Esterification of Pyrazole-4-Carboxylic Acids
  • Materials: Substituted pyrazole-4-carboxylic acid (1.0 mmol), ethanol (20 mL), sulfuric acid (H₂SO₄) (catalytic amount, ~2 drops).

  • Procedure:

    • Suspend the substituted pyrazole-4-carboxylic acid in ethanol in a round-bottom flask.

    • Add the catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding ethyl pyrazole-4-carboxylate.

Protocol 3: Amidation of Pyrazole-5-Carboxylates with Aniline
  • Materials: Substituted pyrazole-5-carboxylic acid (1.0 mmol), aniline (1.1 mmol), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol), 4-dimethylaminopyridine (DMAP) (0.1 mmol), dichloromethane (DCM) (20 mL).

  • Procedure:

    • Dissolve the substituted pyrazole-5-carboxylic acid and aniline in DCM in a round-bottom flask.

    • Add DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath and add DCC portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the corresponding pyrazole-5-carboxamide.

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate
  • Materials: Substituted 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), 1,4-dioxane (8 mL), water (2 mL).

  • Procedure:

    • To a microwave vial, add the substituted 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, phenylboronic acid, XPhos Pd G2, and K₂CO₃.

    • Evacuate and backfill the vial with argon three times.

    • Add the degassed 1,4-dioxane and water.

    • Seal the vial and heat in a microwave reactor at 100 °C for the specified time.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reactivity Principles

The following diagrams illustrate the electronic effects of substituents on the reactivity of pyrazole carboxylates and the general mechanism of the Suzuki-Miyaura cross-coupling reaction.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG EDG (-CH₃, -OCH₃) Pyrazole_EDG Pyrazole Ring (Increased e⁻ density) EDG->Pyrazole_EDG Donates e⁻ Carboxylate_EDG Carboxylate Group (Decreased reactivity towards nucleophiles) Pyrazole_EDG->Carboxylate_EDG Less electrophilic carbonyl EWG EWG (-NO₂, -Cl, -CF₃) Pyrazole_EWG Pyrazole Ring (Decreased e⁻ density) EWG->Pyrazole_EWG Withdraws e⁻ Carboxylate_EWG Carboxylate Group (Increased reactivity towards nucleophiles) Pyrazole_EWG->Carboxylate_EWG More electrophilic carbonyl

Caption: Influence of substituents on pyrazole carboxylate reactivity.

Suzuki_Miyaura_Workflow cluster_cycle Catalytic Cycle Start Halo-Pyrazole Carboxylate + Arylboronic Acid OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base (e.g., K₂CO₃) Transmetal Transmetalation Base->Transmetal OxAdd->Transmetal Forms Pd(II) intermediate RedElim Reductive Elimination Transmetal->RedElim Aryl group transfer RedElim->Catalyst Product release, regenerates Pd(0) Product Aryl-Pyrazole Carboxylate RedElim->Product Forms C-C bond

Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This guide provides essential safety, handling, and disposal protocols for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, tailored for researchers, scientists, and drug development professionals. The information is co...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data for structurally similar compounds and general laboratory best practices to ensure a high margin of safety.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A. Hazard Identification

Based on available data for similar pyrazole derivatives, the compound should be treated as potentially hazardous. Key concerns include:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation.[3][4]

  • Eye Irritation: May cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

B. Recommended Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific experimental protocol.[5] However, the following table outlines the minimum recommended PPE for handling ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in a laboratory setting.[6][7][8]

PPE Category Specification Purpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[6][7]To protect against splashes and aerosols.
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consider more robust gloves like butyl rubber, especially when working with solvents.[6][7][9]To prevent skin contact with the chemical.
Body Protection A standard laboratory coat is required. For larger quantities or splash risks, a chemically resistant apron over the lab coat is recommended.To protect skin and clothing from spills.
Respiratory Protection Generally not required when handled in a well-ventilated area or a fume hood. If aerosols or dusts are generated, a NIOSH-approved N95 dust mask or a respirator may be necessary.[1][8]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[8]To protect feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operating procedure is crucial for minimizing exposure and ensuring safe handling.

A. Engineering Controls

  • Ventilation: All handling of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

B. Handling Procedure

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.

  • Dispensing and Weighing:

    • If the compound is a solid, handle it in a fume hood to avoid inhaling dust particles.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • For liquid solutions, use appropriate volumetric glassware (e.g., pipettes, graduated cylinders) to minimize splashes.

  • During the Experiment:

    • Keep all containers with the compound sealed when not in use.

    • Avoid direct contact with the chemical. If contact occurs, follow the first aid measures outlined in Section III.

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Post-Experiment:

    • Clean the work area thoroughly with an appropriate solvent and decontaminate any spills.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Situation Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

IV. Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.[3][10]

A. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or contaminated solid ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in a clearly labeled, sealable, and chemically compatible waste container.[3]

    • The label should include the chemical name and appropriate hazard warnings.

    • Contaminated materials such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container.[3]

  • Liquid Waste:

    • Solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled container for liquid chemical waste.[10]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]

B. Storage and Disposal

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[10]

  • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[3]

  • The ultimate disposal should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[3]

V. Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Procedure Complete cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE and Wash Hands cleanup_waste->cleanup_ppe

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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